molecular formula C5H7N3O2 B1311835 methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 60419-70-7

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1311835
CAS No.: 60419-70-7
M. Wt: 141.13 g/mol
InChI Key: UIAFUZFURUTFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a versatile chemical intermediate in the synthesis of biologically active molecules. Compounds based on the 1,2,3-triazole-4-carboxylate scaffold are of significant interest in medicinal chemistry and drug discovery . Research highlights the 1,2,3-triazole-4-carboxamide pharmacophore as a promising antimicrobial agent. Specifically, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides have demonstrated a potent antibacterial effect against Staphylococcus aureus . Furthermore, this class of compounds has shown potential in inhibiting the SOS response in bacteria, a key mechanism in the development of antibiotic resistance . Beyond antimicrobial applications, 1,2,3-triazole-4-carboxamides are promising scaffolds for developing anticancer agents. Research has identified derivatives with cytotoxicity against various cancer cell lines, including lung cancer A549 cells, through mechanisms such as tubulin polymerization inhibition . Recent studies have also optimized 1H-1,2,3-triazole-4-carboxamides as potent and selective inhibitors of the Pregnane X Receptor (PXR), with some analogs acting as low nanomolar inverse agonists and antagonists. PXR is a key regulator of drug metabolism, and its inhibitors have therapeutic potential in preventing adverse drug responses and treatment failure . The triazole core is a privileged structure in agrochemical research as well, with related derivatives exhibiting insecticidal and fungicidal activities . This compound serves as a crucial building block for exploring these and other novel therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-methyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFUZFURUTFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437876
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60419-70-7
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile chemical handles it possesses and the established biological importance of the 1,2,3-triazole scaffold. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, with a focus on detailed experimental protocols and the underlying chemical principles. The synthesis of substituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1] The regioselectivity of this reaction can be controlled by employing either copper or ruthenium catalysts, leading to the formation of 1,4- or 1,5-disubstituted triazoles, respectively.[1][2]

Primary Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The most direct and regioselective route to this compound involves the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This reaction typically yields the 1,5-disubstituted regioisomer, which, in the case of synthesizing an N-H triazole from a terminal alkyne and an azide source like sodium azide, corresponds to the desired 4,5-disubstituted pattern upon protonation.[1][3] The key starting materials for this synthesis are methyl 2-butynoate and a suitable azide source, such as sodium azide.

The overall transformation is depicted in the workflow below:

Synthesis_Workflow Methyl_2_butynoate Methyl 2-butynoate Reaction RuAAC Reaction Methyl_2_butynoate->Reaction Sodium_azide Sodium Azide (NaN3) Sodium_azide->Reaction Intermediate Ruthenium-triazolide Intermediate Reaction->Intermediate [Ru] catalyst Protonation Protonation Work-up Intermediate->Protonation e.g., NH4Cl Product This compound Protonation->Product

Caption: General workflow for the RuAAC synthesis of the target molecule.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a ruthenium-catalyzed cycloaddition, adapted from procedures for similar 1,5-disubstituted triazoles.[3][4]

Materials:

  • Methyl 2-butynoate

  • Sodium azide (NaN₃)

  • [Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 1-5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask. To this solution, add methyl 2-butynoate (1.0 eq.) followed by sodium azide (1.1-1.5 eq.).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to protonate the triazole ring and remove inorganic salts. The organic layer is then washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the RuAAC is the most direct route, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used and robust method for synthesizing 1,2,3-triazoles.[5][6] This reaction, however, typically yields the 1,4-disubstituted regioisomer.[7] To obtain the desired 4,5-substitution pattern using CuAAC, a different set of starting materials would be required, which is a less common approach for this specific target. For instance, one could envision a multi-step process involving a pre-functionalized azide or alkyne that directs the regioselectivity or allows for subsequent modification. However, for the direct construction of the target molecule, RuAAC remains the preferred method due to its predictable regiochemical outcome.

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate which then reacts with the azide.[8]

CuAAC_Pathway Terminal_Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Azide Organic Azide Cycloaddition Cycloaddition Azide->Cycloaddition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Copper_Acetylide Copper_Acetylide->Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product

Caption: Simplified signaling pathway for the CuAAC reaction.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of substituted 1,2,3-triazoles via cycloaddition reactions.

ParameterRuAAC for 1,5-IsomersCuAAC for 1,4-Isomers
Catalyst Ruthenium complexes (e.g., [Cp*RuCl(PPh₃)₂])Copper(I) salts (e.g., CuI, CuSO₄/NaAsc)[2]
Regioselectivity 1,5-disubstituted (or 4,5- for N-H)[1]1,4-disubstituted[6]
Typical Solvents Toluene, Dioxane, DMFWater, t-BuOH/H₂O, DMF, DMSO[5]
Reaction Temperature 60-110 °CRoom Temperature to 80 °C
Typical Yields Good to excellentHigh to quantitative
Functional Group Tolerance BroadVery Broad

Spectroscopic Data for a Representative Analog (Methyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate):

  • ¹H NMR (600 MHz, CDCl₃) δ: 7.19 (dd, J = 8.6, 5.2 Hz, 1H), 7.09 (dd, J = 8.9, 1.8 Hz, 1H), 7.07 – 7.01 (m, 1H), 3.92 (d, J = 2.1 Hz, 3H), 2.34 (d, J = 1.9 Hz, 3H), 1.96 (s, 3H).[9]

  • ¹³C NMR (151 MHz, CDCl₃) δ: 164.29, 162.62, 162.06, 140.02, 138.40 (d, J = 9.0 Hz), 136.07, 130.25 (d, J = 3.0 Hz), 129.08 (d, J = 9.5 Hz), 118.19 (d, J = 22.8 Hz), 114.21 (d, J = 23.1 Hz), 52.06, 17.40 (d, J = 1.0 Hz), 9.30.[9]

  • HRMS (m/z): [M + H]⁺ calculated for C₁₂H₁₃FN₃O₂: 250.0986, found: 250.0986.[9]

It is expected that the target N-H compound would exhibit a downfield, broad singlet in the ¹H NMR spectrum corresponding to the N-H proton.

The synthesis of this compound is most efficiently and regioselectively achieved through a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction between methyl 2-butynoate and sodium azide. This approach provides direct access to the desired 4,5-disubstituted triazole core. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers. While the CuAAC reaction is a powerful tool for 1,4-disubstituted triazoles, its application to this specific target is less direct. The information and methodologies presented herein are intended to support further research and development in the fields of organic synthesis and medicinal chemistry.

References

A Technical Guide to the Regioselective Synthesis of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique chemical properties, including metabolic stability and capacity for hydrogen bonding. The advent of "click chemistry" has revolutionized the synthesis of these heterocycles, allowing for highly efficient and regioselective constructions. This guide provides an in-depth overview of the primary methods for the regioselective synthesis of substituted 1,2,3-triazoles, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted isomers and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted isomers. Furthermore, this guide explores methods for the synthesis of more complex 1,4,5-trisubstituted 1,2,3-triazoles.

Introduction to Azide-Alkyne Cycloaddition

The foundation for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] However, this thermal reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[1] The development of metal-catalyzed versions of this reaction has provided a solution to the problem of regioselectivity, with copper and ruthenium catalysts offering complementary control over the isomeric outcome.[2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its reliability, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4] The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.[2]

Mechanistic Pathway of CuAAC

The mechanism of the CuAAC reaction is understood to proceed through a stepwise pathway involving copper acetylide intermediates.[5] This contrasts with the concerted mechanism of the thermal Huisgen cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Azide Azide Coordination Azide Coordination Azide->Coordination Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper(I) Acetylide Terminal_Alkyne->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Copper_Acetylide->Coordination Cyclization Cyclization Coordination->Cyclization Copper_Triazolide Copper(I) Triazolide Cyclization->Copper_Triazolide Copper_Triazolide->Cu(I) Catalyst Regeneration 1,4-Triazole 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->1,4-Triazole Protonolysis

Figure 1: Catalytic cycle of the CuAAC reaction.
Quantitative Data for CuAAC Reactions

The following table summarizes representative examples of CuAAC reactions, highlighting the reaction conditions and yields for various substrates.

EntryAzideAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl azidePhenylacetyleneCuSO₄·5H₂O (1), Na-Asc (5)t-BuOH/H₂O (1:1)RT1295
2Phenyl azide1-OctyneCuI (5)THFRT892
31-Azido-4-methylbenzenePropargyl alcohol[Cu(PPh₃)₃Br] (2)CH₂Cl₂RT698
4Ethyl 2-azidoacetate4-EthynyltolueneCuSO₄·5H₂O (10), Na-Asc (20)DMF50488
53-Azidopropan-1-ol1-Ethynyl-4-fluorobenzeneCu/CDichloromethane1102 (flow)96[6]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

  • Sodium ascorbate (0.1 mmol, 0.1 eq)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add benzyl azide and phenylacetylene.

  • Add the t-butanol/water (1:1) solvent mixture to the flask.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O in a minimum amount of water.

  • In another vial, prepare a solution of sodium ascorbate in a minimum amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[7]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[3] This method often employs ruthenium catalysts such as [Cp*RuCl] complexes.[3] A key advantage of the RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.

Mechanistic Pathway of RuAAC

The mechanism of the RuAAC is proposed to involve an oxidative coupling pathway, which is distinct from the CuAAC mechanism.[3]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Azide Azide Coordination_Complex Alkyne-Azide-Ru Coordination Azide->Coordination_Complex Alkyne Alkyne Alkyne->Coordination_Complex [Ru] [Cp*RuCl] [Ru]->Coordination_Complex Oxidative_Coupling Oxidative Coupling Coordination_Complex->Oxidative_Coupling Ruthenacycle Six-membered Ruthenacycle Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->[Ru] Catalyst Regeneration 1,5-Triazole 1,5-Disubstituted 1,2,3-Triazole Reductive_Elimination->1,5-Triazole

Figure 2: Proposed catalytic cycle of the RuAAC reaction.
Quantitative Data for RuAAC Reactions

The following table presents a selection of RuAAC reactions, demonstrating the reaction conditions and corresponding yields.

EntryAzideAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl azidePhenylacetyleneCpRuCl(COD) (1)1,2-Dichloroethane450.590-92
2Phenyl azide1-HeptyneCpRuCl(PPh₃)₂ (2)Toluene80695
31-AzidoadamantaneMethyl propiolate[CpRuCl]₄ (1)Dioxane601285
42-Azido-2-methylpropane4-MethoxyphenylacetyleneCpRuCl(COD) (5)THFRT2478
5Benzyl azideDiphenylacetyleneCp*RuCl(PPh₃)₂ (2)Toluene1001691
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Materials:

  • Benzyl azide (10.0 g, 0.075 mol)

  • Phenylacetylene (8.06 g, 0.0789 mol)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (153 mL)

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide.

  • Add 150 mL of anhydrous DCE, followed by phenylacetylene.

  • Place the flask in a preheated oil bath at 45 °C.

  • After 5 minutes, add a solution of Cp*RuCl(COD) in 3 mL of DCE to the reaction mixture via syringe.

  • The reaction is typically complete within 30 minutes, indicated by a color change from orange to dark brown. Monitor the reaction by GC-MS or ¹H NMR.

  • After completion, cool the reaction mixture to room temperature.

  • Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.

  • The resulting powder is loaded onto a column and flushed with ethyl acetate.

  • The collected filtrate is concentrated, and the resulting solid is triturated with hexanes, filtered, and dried under vacuum to yield the pure 1,5-disubstituted 1,2,3-triazole.

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

The synthesis of fully substituted 1,2,3-triazoles presents a greater challenge. However, several regioselective methods have been developed.

One-Pot Synthesis via Copper Catalysis

A one-pot method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been developed using copper(I) iodide as a catalyst.[3] This reaction involves the trapping of an in situ generated copper(I) triazolide intermediate with an electrophile, such as iodine.[3]

Trisubstituted_Workflow Reactants Azide + Terminal Alkyne + CuI + Electrophile (e.g., I₂) Intermediate In situ generated Copper(I) Triazolide Reactants->Intermediate CuAAC Product 1,4,5-Trisubstituted 1,2,3-Triazole Intermediate->Product Electrophilic Trapping

Figure 3: Workflow for one-pot synthesis of trisubstituted triazoles.
Quantitative Data for Trisubstituted 1,2,3-Triazole Synthesis

The following table provides examples of the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

EntryAzideAlkyneElectrophile/Third ComponentCatalystSolventTemp. (°C)Yield (%)
1Fluoroalkyl azidePhenylacetyleneI₂CuITHFRT85[3]
2Benzyl azide1-Phenyl-1-propyne-Cp*RuCl(PPh₃)₂Toluene10091
3Phenyl azideDiethyl acetylenedicarboxylate-None (Thermal)TolueneReflux88
44-Methoxyphenyl azideEthyl phenylpropiolate-Rh₂(OAc)₄Dioxane8076
Experimental Protocol: Synthesis of 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(I) iodide (CuI) (1.2 mmol, 1.2 eq)

  • Iodine (I₂) (1.2 mmol, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI and iodine.

  • Add anhydrous THF, followed by phenylacetylene and then benzyl azide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.[3]

Conclusion

The regioselective synthesis of substituted 1,2,3-triazoles is a well-established and powerful tool in modern organic chemistry. The choice of catalyst, either copper or ruthenium, allows for precise control over the regiochemical outcome of the azide-alkyne cycloaddition, providing access to either 1,4- or 1,5-disubstituted triazoles with high fidelity. Furthermore, extensions of these methodologies and the use of internal alkynes or subsequent functionalization enable the synthesis of fully substituted 1,2,3-triazoles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward novel triazole-containing molecules for a wide range of applications.

References

mechanism of 1,3-dipolar cycloaddition for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of 1,3-Dipolar Cycloaddition for Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the efficiency and versatility of its synthesis via the 1,3-dipolar cycloaddition of azides and alkynes. This technical guide provides an in-depth exploration of the core mechanisms governing this transformation, from the classical thermal Huisgen cycloaddition to the highly refined, catalyst-driven "click" reactions. We will dissect the mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), highlighting the factors that control their distinct regioselectivity. This guide includes detailed mechanistic diagrams, comparative data tables, and representative experimental protocols to serve as a comprehensive resource for professionals in the field.

The Foundational Huisgen 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles was first extensively studied by Rolf Huisgen. The thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) is a concerted, pericyclic reaction.[1][2] This cycloaddition involves a 4π-electron system (the azide) and a 2π-electron system (the alkyne) reacting to form a five-membered heterocyclic ring.[2][3]

Mechanism: The thermal process proceeds through a single, high-energy transition state without the formation of any intermediates.[4] However, this method suffers from significant drawbacks: it requires elevated temperatures (often above 100 °C) and exhibits poor regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1][5] This lack of control limits its application where specific isomerism is critical.

G cluster_reagents Reactants cluster_products Products (Mixture) R1_azide R¹-N-N⁺≡N⁻ ts Concerted Transition State R1_azide->ts Δ (Heat) R2_alkyne R²-C≡C-H R2_alkyne->ts p1 1,4-isomer ts->p1 p2 1,5-isomer ts->p2

Figure 1: Thermal Huisgen 1,3-Dipolar Cycloaddition.

Catalytic Innovations: The Dawn of "Click Chemistry"

The limitations of the thermal Huisgen cycloaddition spurred the development of catalytic methods that offer profound improvements in reaction rate and selectivity. The introduction of copper and ruthenium catalysts revolutionized triazole synthesis, turning it into a premier example of "click chemistry"—a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[1][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed variant, independently reported by the groups of Sharpless and Meldal, proceeds exclusively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.[7][8] The reaction is characterized by a dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and can be performed under mild, often aqueous, conditions.[6]

Mechanism: Unlike the concerted thermal reaction, the CuAAC mechanism is a stepwise process involving copper-acetylide intermediates.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating its removal by a base to form a copper acetylide intermediate.[1]

  • Coordination and Cyclization: The azide coordinates to the copper center. A subsequent cyclization step forms a six-membered copper-containing metallacycle.[6][]

  • Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[6]

G R1_N3 R¹-N₃ Complex Azide-Copper Acetylide Complex R1_N3->Complex R2_Alkyne R²-C≡CH Cu_Acetylide Copper(I) Acetylide [R²-C≡C-Cu] R2_Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide - H⁺ Cu_Acetylide->Complex Metallacycle Six-membered Cu(III) Metallacycle Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ Product->CuI Catalyst Regeneration

Figure 2: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the complementary 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysts have been developed. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides excellent regioselectivity for the 1,5-isomer.[10][11] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted triazoles.[10][12]

Mechanism: The mechanism of RuAAC is distinct from CuAAC and does not involve a discrete metal acetylide intermediate. It is believed to proceed through an oxidative coupling pathway.[10][12]

  • Ligand Displacement: The azide and alkyne coordinate to the ruthenium(II) center, displacing initial ligands.

  • Oxidative Coupling: The coordinated reactants undergo oxidative coupling to form a six-membered ruthenacycle intermediate. The first C-N bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne.[12]

  • Reductive Elimination: This ruthenacycle then undergoes a rate-determining reductive elimination step, which forms the triazole product and regenerates the active ruthenium catalyst.[10][12]

G R1_N3 R¹-N₃ Activated_Ru Activated Ru Complex R1_N3->Activated_Ru R2_Alkyne R²-C≡CR³ R2_Alkyne->Activated_Ru Ru_cat [Cp*RuCl] Ru_cat->Activated_Ru Ruthenacycle Six-membered Ruthenacycle Intermediate Activated_Ru->Ruthenacycle Oxidative Coupling Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination (rate-determining) Product->Ru_cat Catalyst Regeneration

Figure 3: Catalytic cycle of the Ru(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Data Presentation: A Comparative Overview

The choice of cycloaddition method is dictated by the desired substitution pattern and the nature of the substrates. The following table summarizes the key features of each reaction.

FeatureThermal Huisgen CycloadditionCu(I)-Catalyzed (CuAAC)Ru(II)-Catalyzed (RuAAC)
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomerPredominantly 1,5-isomer
Alkyne Substrate Terminal & InternalTerminal onlyTerminal & Internal
Catalyst NoneCu(I) salts (e.g., CuI, CuSO₄/Ascorbate)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂)
Reaction Conditions High Temperature (80-120 °C)Room Temperature to Mild HeatRoom Temperature to Mild Heat
Reaction Rate SlowVery Fast (Click Reaction)Fast
Key Application General heterocycle synthesisBioconjugation, Drug Discovery, MaterialsAccess to 1,5-isomers, Fully substituted triazoles

Quantitative Data Summary

The following table presents representative examples from the literature to illustrate typical reaction conditions and outcomes.

Reaction TypeAzideAlkyneCatalyst (mol%)ConditionsYield (%)Reference
Thermal Benzyl AzidePhenylacetyleneN/AToluene, 98 °C, 18 hMixture[1]
CuAAC Benzyl AzidePhenylacetylene1 mol% [Cu(I) catalyst]tBuOH/H₂O, RT, 8 h91[7]
CuAAC (Flow) Phenyl AzidePhenylacetyleneCopper-on-charcoalDCM, 110 °C, 129 s96 (isolated)[13]
RuAAC Benzyl AzidePhenylacetylene1 mol% CpRuCl(PPh₃)₂Benzene, 80 °C, 4 h94[10][11]
RuAAC 1-Azidohexane1-Octyne2 mol% CpRuCl(COD)Benzene, RT, 6 h98[10][12]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for a small-scale laboratory synthesis.

  • Reagent Preparation: In a suitable reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water (to achieve a ~0.5 M concentration).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture may change color upon addition of the catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.[14]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a representative procedure based on common literature methods.[10][11]

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.

  • Reagent Preparation: In a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv).

  • Reaction Assembly: Add the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) to the flask, followed by an anhydrous, non-protic solvent (e.g., benzene, toluene, or THF) to achieve a concentration of 0.2-1.0 M.

  • Reaction Conditions: Stir the mixture at the desired temperature (typically ranging from room temperature to 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and adaptable method for the synthesis of 1,2,3-triazoles. While the thermal Huisgen reaction laid the groundwork, the development of copper- and ruthenium-catalyzed variants has transformed the field. The CuAAC provides unparalleled access to 1,4-disubstituted triazoles with the efficiency of a click reaction, making it indispensable in bioconjugation and medicinal chemistry. Complementing this, the RuAAC reaction offers a highly regioselective route to 1,5-isomers and fully substituted triazoles from a broader range of alkyne substrates. A thorough understanding of these distinct mechanistic pathways is crucial for researchers and drug development professionals to strategically design and synthesize novel triazole-containing molecules with desired structures and functions.

References

spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for this compound. The information presented herein is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity

Compound Name: this compound

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related structures and general principles of spectroscopic interpretation for triazole derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13-15Broad Singlet1HN-H (triazole)
~3.9Singlet3HO-CH₃ (ester)
~2.5Singlet3HC-CH₃ (triazole)

Note: The chemical shift of the N-H proton can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~140C4 (triazole)
~135C5 (triazole)
~52O-CH₃ (ester)
~10C-CH₃ (triazole)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400BroadN-H stretch
~2950-3000MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1550-1620MediumN=N stretch, C=N stretch (triazole ring)
~1450MediumC-H bend (methyl)
~1200-1300StrongC-O stretch (ester)
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
141[M]⁺ (Molecular ion)
110[M - OCH₃]⁺
82[M - COOCH₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A generalized protocol based on common synthetic routes for similar 1,2,3-triazole derivatives is provided below.

Synthesis Workflow

G start Starting Materials (Methyl acetoacetate, Azide source) step1 Cycloaddition Reaction start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (Column Chromatography) step2->step3 product This compound step3->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Figure 2: Generalized synthetic workflow for the target molecule.

General Synthetic Procedure

A plausible route to this compound involves the reaction of methyl acetoacetate with a suitable azide source, such as sodium azide, in the presence of a catalyst. A variation of the Huisgen cycloaddition is a common method for the formation of the triazole ring.

Materials:

  • Methyl acetoacetate

  • Sodium azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of methyl acetoacetate (1 equivalent) in a mixture of tert-butanol and water (1:1), add sodium azide (1.1 equivalents).

  • To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Logical Relationship of Spectroscopic Characterization

The confirmation of the synthesized product's structure relies on a logical interplay of different spectroscopic techniques.

G synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Provides connectivity and chemical environment of atoms ir IR Spectroscopy synthesis->ir Identifies functional groups ms Mass Spectrometry synthesis->ms Determines molecular weight and fragmentation pattern structure Confirmed Structure of This compound nmr->structure ir->structure ms->structure

Characterization of 5-Methyl-1,2,3-Triazole Esters: An In-depth NMR Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-methyl-1,2,3-triazole esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile synthetic accessibility of the 1,2,3-triazole core, often via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). Accurate NMR spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules.

Core Concepts in NMR Spectroscopy of 1,2,3-Triazoles

The NMR spectra of 5-methyl-1,2,3-triazole esters are distinguished by characteristic signals that confirm the formation of the triazole ring and the specific substitution pattern. A key indicator of a successful cycloaddition reaction is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 8.8 ppm, corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[1] Concurrently, signals from the starting materials, such as the acetylenic proton of a terminal alkyne (usually around δ 2-3 ppm), will disappear.[1]

The chemical shifts of the protons and carbons in the substituents attached to the triazole ring are also influenced by the electronic environment of the heterocyclic core. Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.[2][3]

Synthesis of 5-Methyl-1,2,3-Triazole Esters

The most common method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, including 5-methyl-1,2,3-triazole esters, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A general workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Azide Organic Azide (R1-N3) Catalyst Cu(I) Catalyst (e.g., CuI, CuSO4/Ascorbic Acid) Azide->Catalyst + Alkyne Ester-substituted Alkyne (R2-C≡C-COOR3) Alkyne->Catalyst + Triazole 5-Methyl-1,2,3-Triazole Ester Catalyst->Triazole Cycloaddition Solvent Solvent (e.g., H2O, MeCN, DCM) Solvent->Catalyst

General Synthesis Workflow for 1,2,3-Triazole Esters.

Experimental Protocols

A generalized experimental protocol for the synthesis and NMR analysis of 5-methyl-1,2,3-triazole esters is as follows:

Synthesis:

  • In a suitable reaction vessel, dissolve the organic azide (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in an appropriate solvent.[1]

  • Add the copper(I) catalyst (e.g., copper(I) iodide) and, if necessary, a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) salt.[4]

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated under reduced pressure.[5]

  • The crude product is purified by column chromatography on silica gel.[5]

NMR Sample Preparation and Analysis:

  • Dissolve a small amount of the purified triazole ester in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube.[1]

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H.[6][7]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or by referencing the residual solvent peak.[4][8]

  • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.[3]

¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the core structure of 5-methyl-1,2,3-triazole esters. Note that the exact chemical shifts will vary depending on the substituents on the triazole ring and the ester group.

Table 1: Typical ¹H NMR Data for 5-Methyl-1,2,3-Triazole Ester Core

ProtonMultiplicityChemical Shift (δ, ppm)
Triazole-Hs7.5 - 8.5
CH₃ (on Triazole)s2.3 - 2.6
O-CH₂ (Ester)q3.9 - 4.5
CH₃ (Ester)t1.0 - 1.4

Table 2: Typical ¹³C NMR Data for 5-Methyl-1,2,3-Triazole Ester Core

CarbonChemical Shift (δ, ppm)
C=O (Ester)160 - 175
C4 (Triazole)135 - 145
C5 (Triazole)120 - 135
O-CH₂ (Ester)60 - 65
CH₃ (on Triazole)9 - 12
CH₃ (Ester)13 - 15

Key NMR Correlations

The structural assignment of 5-methyl-1,2,3-triazole esters can be definitively confirmed using 2D NMR, particularly through HMBC experiments which show long-range correlations between protons and carbons.

Key HMBC Correlations in a 5-Methyl-1,2,3-Triazole Ester.

Conclusion

The NMR characterization of 5-methyl-1,2,3-triazole esters is a powerful and essential tool for chemists in the pharmaceutical and materials sciences. The distinct chemical shifts of the triazole ring protons and carbons, along with the signals of the methyl and ester substituents, provide a clear spectroscopic fingerprint for this important class of molecules. The use of 2D NMR techniques further solidifies structural assignments, enabling researchers to confidently proceed with their drug discovery and development efforts.

References

physical and chemical properties of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Core Compound Properties

Due to the limited availability of direct experimental data for this compound, the following tables summarize a combination of data for structurally related compounds and predicted values to provide a comprehensive profile.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 141.13 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)-
pKa Not available-

For context, the related compound 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a monoclinic crystal structure.[1]

Spectroscopic Data (Predicted)

The following data represents predicted spectroscopic features. Experimental verification is required for confirmation.

¹H NMR (Predicted, in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~10-12br sNH
~3.9sOCH₃
~2.5sCH₃

¹³C NMR (Predicted, in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~162C=O (ester)
~145C5-triazole
~135C4-triazole
~52OCH₃
~10CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3400N-H stretching
2900-3000C-H stretching (aliphatic)
~1720C=O stretching (ester)
1400-1600N=N and C=N stretching (triazole ring)
1100-1300C-O stretching (ester)

Mass Spectrometry (MS)

m/zIon
141.05[M]⁺
110.04[M - OCH₃]⁺
82.04[M - COOCH₃]⁺

Synthesis and Characterization

Proposed Synthesis Protocol: Huisgen 1,3-Dipolar Cycloaddition

The most common and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition.[2] A plausible synthetic route to this compound involves the reaction of an azide with methyl acetoacetate.

Reaction Scheme:

G reagent1 NaN3 (Sodium Azide) conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat reagent1->conditions reagent2 + Methyl Acetoacetate reagent2->conditions product This compound conditions->product

Figure 1. Proposed synthesis of this compound.

Experimental Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Base and Azide: To the solution, add a base like sodium ethoxide (1 equivalent) followed by the portion-wise addition of sodium azide (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

The successful synthesis of the target compound requires thorough characterization using various spectroscopic and analytical techniques.

G start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms elemental Elemental Analysis start->elemental final Structure Confirmation nmr->final ir->final ms->final elemental->final

Figure 2. Workflow for the characterization of the synthesized compound.

Biological Significance and Potential Applications

While the specific biological activities of this compound have not been extensively reported, the 1,2,3-triazole scaffold is a well-established pharmacophore in drug discovery.[3][4]

General Biological Activities of 1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazoles have been shown to possess a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many triazole-containing compounds exhibit potent antibacterial and antifungal properties.[5][6]

  • Anticancer Activity: The triazole ring is a key structural component in several anticancer agents, which can act through various mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

  • Antiviral Activity: Some of the most well-known antiviral drugs, such as Ribavirin, are triazole derivatives.[7]

  • Anti-inflammatory and Analgesic Effects: Certain triazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.[5]

The diverse biological profile of the 1,2,3-triazole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

G scaffold 1,2,3-Triazole Scaffold antimicrobial Antimicrobial scaffold->antimicrobial anticancer Anticancer scaffold->anticancer antiviral Antiviral scaffold->antiviral antiinflammatory Anti-inflammatory scaffold->antiinflammatory

Figure 3. Common biological activities of the 1,2,3-triazole scaffold.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the properties of related compounds, predicted data, and established synthetic methodologies. The proposed synthesis protocol and characterization workflow offer a practical starting point for researchers interested in exploring the potential of this and other novel triazole derivatives. The diverse biological activities associated with the 1,2,3-triazole scaffold underscore the importance of further investigation into this class of compounds for the discovery of new therapeutic agents.

References

A Theoretical Investigation into the Isomeric Stability of Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations undertaken to determine the relative stability of 1,2,3-triazole and 1,2,4-triazole isomers. Triazole scaffolds are pivotal in medicinal chemistry and materials science, and a fundamental understanding of their intrinsic stability is crucial for the rational design of novel compounds. This document summarizes key findings from computational studies, details the methodologies employed, and provides a logical framework for such theoretical investigations.

Core Concepts in Triazole Isomer Stability

The relative stability of triazole isomers is governed by the arrangement of the three nitrogen atoms within the five-membered ring. This structural variance significantly influences the molecule's electronic distribution, aromaticity, and dipole moment, leading to distinct thermodynamic properties. Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for quantifying these subtle energetic differences.

Computational studies have consistently shown that for the parent, unsubstituted triazoles, 1,2,4-triazole is the more thermodynamically stable isomer compared to 1,2,3-triazole . This is often attributed to the more balanced distribution of nitrogen atoms in the 1,2,4-isomer, which minimizes lone pair-lone pair repulsions.

Furthermore, both 1,2,3-triazole and 1,2,4-triazole exhibit tautomerism, which must be considered when evaluating overall stability. For 1,2,3-triazole, the two common tautomers are 1H-1,2,3-triazole and 2H-1,2,3-triazole. For 1,2,4-triazole, the primary tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. Computational analyses indicate that the most stable tautomer for 1,2,3-triazole is the 2H form, while for 1,2,4-triazole, the 1H form is energetically favored.[1]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various theoretical studies on the relative stability and physicochemical properties of triazole isomers and their most stable tautomers.

Table 1: Calculated Relative Energies of Triazole Isomers

Isomer/TautomerLevel of TheoryBasis SetRelative Energy (kcal/mol)Reference
1H-1,2,4-TriazoleB3LYP6-311G 0.00 (Reference)This guide, based on literature review
2H-1,2,3-TriazoleB3LYP6-311G> 0[2]
1H-1,2,3-TriazoleB3LYP6-311G > Energy of 2H-1,2,3-triazole[1]
4H-1,2,4-TriazoleB3LYP6-311G> Energy of 1H-1,2,4-triazole[1]

Note: The stability order is generally found to be 1H-1,2,4-triazole > 2H-1,2,3-triazole. A precise energy difference can vary depending on the computational method.

Table 2: Calculated Heats of Formation for Triazole Tautomers

TautomerHeat of Formation (kJ/mol)Reference
1H-1,2,3-Triazole261.31[1]
2H-1,2,3-Triazole245.99[1]
1H-1,2,4-Triazole190.26[1]
4H-1,2,4-Triazole214.51[1]

Note: Lower heat of formation indicates greater stability.

Table 3: Calculated Dipole Moments of Triazole Tautomers

TautomerDipole Moment (Debye)
1H-1,2,3-Triazole~4.4
2H-1,2,3-Triazole~0.2
1H-1,2,4-Triazole~3.1
4H-1,2,4-Triazole~5.5

Note: Values are approximate and can vary with the level of theory and basis set used.

Experimental Protocols: Computational Methodologies

The determination of triazole isomer stability is predominantly achieved through in silico experiments. The following outlines a typical computational protocol.

1. Molecular Structure Optimization: The first step involves determining the lowest energy three-dimensional structure for each triazole isomer and its relevant tautomers. This is achieved through geometry optimization calculations.

  • Method: Density Functional Theory (DFT) is a widely used and robust method. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota '06, 2-X).[3] Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally expensive.

  • Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed, with the inclusion of polarization (d,p) and diffuse (++) functions to accurately model the electron distribution.[3][4]

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, GAMESS, and Spartan are frequently utilized for these calculations.[5][6][7][8]

2. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.

3. Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory and/or a larger basis set.

4. Calculation of Thermodynamic Properties: From the results of the frequency calculation, various thermodynamic properties, including enthalpy and Gibbs free energy, can be calculated at a specified temperature and pressure. The relative stability of the isomers is then determined by comparing their total energies or Gibbs free energies.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows central to the theoretical study of triazole isomer stability.

Isomer_Stability_Comparison cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole 1H_123 1H-1,2,3-Triazole 2H_123 2H-1,2,3-Triazole 2H_123->1H_123 Less Stable 1H_124 1H-1,2,4-Triazole 1H_124->2H_123 More Stable 4H_124 4H-1,2,4-Triazole 1H_124->4H_124 Less Stable

Caption: Relative stability of 1,2,3-triazole and 1,2,4-triazole tautomers.

Computational_Workflow start Define Triazole Isomers (1,2,3- and 1,2,4-) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Calculate Physicochemical Properties (Dipole Moment, etc.) geom_opt->prop_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No spe_calc Single-Point Energy Calculation (Higher Level of Theory) verify_min->spe_calc Yes thermo_analysis Thermodynamic Analysis (Relative Energies, ΔG) spe_calc->thermo_analysis conclusion Determine Relative Isomer Stability thermo_analysis->conclusion prop_calc->conclusion

References

Unveiling the 1,2,3-Triazole Ring: A Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability, synthetic accessibility, and unique electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This in-depth technical guide explores the fundamental reactivity of the 1,2,3-triazole core, providing a comprehensive resource for researchers leveraging this versatile heterocycle in their work.

Core Reactivity and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic system, a characteristic that imparts significant stability.[1] It is generally resistant to oxidative and reductive conditions, as well as acidic and basic hydrolysis.[2] This stability is a key attribute in drug development, ensuring the integrity of the triazole core under physiological conditions.

Tautomerism

Unsubstituted or monosubstituted 1,2,3-triazoles can exist in different tautomeric forms. The two principal tautomers are the 1H- and 2H-forms, with the 2H-tautomer often being the more stable in the gas phase and in aqueous solution.[3][4] The position of this equilibrium can be influenced by the solvent and the nature of the substituents on the ring.

Acidity and Basicity

The 1,2,3-triazole ring is weakly basic and weakly acidic. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4 for the N-H proton, indicating its weakly acidic nature.[4][5] The protonated form, the 1,2,3-triazolium ion, has a pKa of about 1.2, highlighting the weak basicity of the nitrogen atoms.[4] These values can be significantly influenced by the electronic effects of substituents on the ring.

Key Synthetic Methodologies: The "Click" Chemistry Paradigm

The surge in the application of 1,2,3-triazoles is largely attributed to the development of highly efficient and regioselective synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] Its operational simplicity, high yields, and tolerance of a wide range of functional groups have made it the most widely used method for the synthesis of this class of compounds.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10] This method typically employs a ruthenium(II) catalyst, such as [Cp*RuCl], and is also tolerant of various functional groups.[9] The ability to selectively synthesize both 1,4- and 1,5-disubstituted triazoles is of immense value in structure-activity relationship (SAR) studies.

Fundamental Reactions of the 1,2,3-Triazole Ring

Beyond its synthesis, the 1,2,3-triazole ring can undergo a variety of chemical transformations, allowing for further functionalization and the creation of diverse molecular architectures.

N-Alkylation

The nitrogen atoms of the 1,2,3-triazole ring can be alkylated using various alkylating agents. The regioselectivity of N-alkylation (N1 vs. N2 vs. N3) can be challenging to control and is influenced by the nature of the triazole substituents, the alkylating agent, and the reaction conditions.[11][12] For instance, the presence of bulky substituents at the C4 and C5 positions can direct alkylation to the N2 position due to steric hindrance.[12]

Electrophilic and Nucleophilic Substitution

As an electron-rich aromatic system, the 1,2,3-triazole ring is generally resistant to electrophilic substitution on the carbon atoms. However, functionalization can be achieved through metallation followed by quenching with an electrophile. Nucleophilic substitution reactions are also uncommon unless the ring is activated by strongly electron-withdrawing groups.

The 1,2,3-Triazole in Drug Discovery: A Privileged Scaffold

The unique combination of stability, synthetic accessibility, and its ability to engage in hydrogen bonding and dipole-dipole interactions has cemented the 1,2,3-triazole's role in drug discovery.[7][13] It is often employed as a bioisostere for amide bonds, a linker to connect different pharmacophores, or as a pharmacophore itself.[2][14]

Inhibition of Signaling Pathways

1,2,3-Triazole-containing compounds have been shown to inhibit a wide range of biological targets, playing a crucial role in modulating various signaling pathways implicated in diseases such as cancer and infectious diseases.[15][16][17][18][19][20]

Targeted Cancer Therapies:

  • Kinase Inhibition: Many 1,2,3-triazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[21] For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are critical targets in oncology.[8][22][23][24]

  • Apoptosis Induction: Certain triazole compounds have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[1]

  • Tubulin Polymerization Inhibition: The microtubule network is a validated target for anticancer drugs. Some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Agents:

The 1,2,3-triazole scaffold is also a common feature in the development of new antimicrobial agents. These compounds can interfere with essential microbial processes, offering potential solutions to the growing problem of antimicrobial resistance.[18][19][20]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the 1,2,3-triazole ring system.

PropertyValueReference(s)
pKa (acidic, N-H)9.4[4][5]
pKa (basic, conjugate acid)1.2[4]
Density (parent)1.192 g/cm³[5]
Melting Point (parent)23-25 °C[5]
Boiling Point (parent)203 °C[5]
BondAverage Length (Å)Reference(s)
N1-N21.342–1.359 (in N1-substituted)[25]
N2-N31.293–1.309 (in N1-substituted)[25]
N-N (in N2-substituted)~ Equal[25]
C-N1.332 (in an electron-rich example)[25]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving the 1,2,3-triazole ring are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF/H₂O)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.

  • To the stirred solution, add a solution of sodium L-ascorbate in water.

  • Add a solution of CuSO₄·5H₂O in water to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours.[7]

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[7]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Terminal alkyne (1.05 eq)

  • Azide (1.0 eq)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1 mol%)

  • Solvent (e.g., dichloroethane (DCE) or toluene)

Procedure:

  • In a reaction vessel purged with an inert gas (e.g., argon), dissolve the azide and the terminal alkyne in the solvent.

  • Place the reaction vessel in an oil bath preheated to the desired temperature (e.g., 45 °C or reflux).

  • After a few minutes of stirring, add a solution of the ruthenium catalyst in the same solvent to the reaction mixture via syringe.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[9][26]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up and purification procedure typically involves removing the solvent under reduced pressure and purifying the crude product by column chromatography or trituration.[26]

General Protocol for N-Alkylation of a 1,2,3-Triazole

This protocol provides a general method for the N-alkylation of an NH-1,2,3-triazole.

Materials:

  • NH-1,2,3-triazole (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., dimethylformamide (DMF))

Procedure:

  • To a stirred suspension of the NH-1,2,3-triazole and the base in the solvent, add the alkyl halide at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography to isolate the N-alkylated regioisomers.[27]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 1,2,3-triazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Alkyne & Azide) reaction CuAAC or RuAAC Reaction start->reaction workup Work-up (Extraction, Washing) reaction->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization bio_eval Biological Evaluation characterization->bio_eval end Lead Compound bio_eval->end Lead Compound EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription promotes Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->EGFR inhibits Apoptosis_Pathway Triazole_Compound 1,2,3-Triazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Triazole_Compound->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

References

The Versatile 1,2,3-Triazole Scaffold: An In-depth Technical Guide to its Exploration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, attributable to its unique physicochemical properties and its accessibility through highly efficient and reliable synthetic methodologies.[1] This five-membered nitrogen-containing heterocycle is not merely a passive linker but an active pharmacophore that can engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid and efficient generation of diverse compound libraries for drug discovery.[3] This technical guide provides a comprehensive overview of novel 1,2,3-triazole scaffolds, detailing their synthesis, biological evaluation across various therapeutic areas, and mechanisms of action.

Key Therapeutic Applications of 1,2,3-Triazole Scaffolds

The structural versatility of the 1,2,3-triazole ring has led to its incorporation into a wide array of therapeutic agents, demonstrating significant potential in several key areas of drug development.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of 1,2,3-triazole derivatives against numerous cancer cell lines.[4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[4][6][7]

Quantitative Data on Anticancer 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thymol-1,3,4-oxadiazole-1,2,3-triazole HybridsMCF-7 (Breast)1.1[1]
HCT-116 (Colon)2.6[1]
HepG2 (Liver)1.4[1]
Podophyllotoxin-1,2,3-triazole HybridsA549 (Lung)0.0211 - 0.0294[4]
Naphthoquinone-1,2,3-triazole HybridsA549 (Lung)9.19[4]
Ciprofloxacin-chalcone-1,2,3-triazole HybridsHCT116 (Colon)2.53 - 8.67[8]
1,2,3-Triazole-Chalcone HybridsRPMI-8226 (Leukemia)< 1.0[6]
β-carboline–benzimidazole-1,2,3-triazole HybridsMCF-7 (Breast)5.61[7]
1,2,3-Triazole incorporated 1,3,4-oxadiazole-TriazinesPC3 (Prostate)0.17[9]
A549 (Lung)0.19[9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,3-triazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

Quantitative Data on Antimicrobial 1,2,3-Triazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thymol-1,3,4-oxadiazole-1,2,3-triazole HybridsEscherichia coli-[1]
Staphylococcus aureus-[1]
1,2,3-Triazole GlycosidesStaphylococcus aureus-[10]
Pseudomonas aeruginosa-[10]

Note: Specific MIC values for some compounds were not available in the provided search results, though the studies confirmed their antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain 1,2,3-triazole derivatives have been shown to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][11]

Quantitative Data on Anti-inflammatory 1,2,3-Triazole Derivatives

Compound ClassEnzyme/TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzenesulfonamide-1,2,3-triazole-NSAID HybridsCOX-20.04329[11]
Indole-linked 1,2,3-triazolesCOX-2--[2]
Antiviral Activity

The 1,2,3-triazole scaffold has also been explored for its antiviral potential, with compounds showing activity against a variety of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[12][13] The mechanism of action often involves the inhibition of key viral enzymes like proteases.[13]

Quantitative Data on Antiviral 1,2,3-Triazole Derivatives

Compound ClassVirus/TargetIC50 (µM)Reference
Phenylpyrazolone-1,2,3-triazole HybridsSARS-CoV-2 Main Protease3.16[13]
1,2,3-triazole-4-carboxamidesInfluenza A virus (H3N2, H1N1)0.5 - 4.6[14]

Experimental Protocols

General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[15]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and an organic solvent like t-butanol, THF, or DMSO)

Procedure:

  • Dissolve the organic azide and the terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (1,2,3-triazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (1,2,3-triazole derivative)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction by 1,2,3-Triazole Derivatives

Many anticancer 1,2,3-triazole derivatives induce programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial apoptotic pathway.

Apoptosis_Pathway cluster_0 1,2,3-Triazole Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Triazole 1,2,3-Triazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3, 7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Inhibition of Tubulin Polymerization

Certain 1,2,3-triazole derivatives act as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7]

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by 1,2,3-Triazole cluster_2 Cellular Response Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Depolymerization->Tubulin Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Triazole 1,2,3-Triazole Compound Triazole->Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Experimental Workflow for CuAAC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a 1,2,3-triazole derivative using the CuAAC reaction.

CuAAC_Workflow Start Start Reagents 1. Prepare Reagents: - Organic Azide - Terminal Alkyne - CuSO4·5H2O solution - Sodium Ascorbate solution - Solvent Start->Reagents ReactionSetup 2. Set up Reaction: - Dissolve azide and alkyne in solvent - Add CuSO4 solution - Add Sodium Ascorbate solution Reagents->ReactionSetup Reaction 3. Reaction: - Stir at room temperature - Monitor by TLC ReactionSetup->Reaction Workup 4. Aqueous Workup: - Dilute with water - Extract with organic solvent - Wash with brine - Dry over Na2SO4 Reaction->Workup Purification 5. Purification: - Concentrate under reduced pressure - Purify by column chromatography or recrystallization Workup->Purification Characterization 6. Characterization: - NMR, Mass Spectrometry, IR Purification->Characterization End End Characterization->End

The 1,2,3-triazole scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its favorable physicochemical properties, coupled with the efficiency and versatility of click chemistry for its synthesis, have positioned it as a key building block in the design of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the broad potential of this heterocyclic motif. Future research will likely focus on the development of more complex and targeted 1,2,3-triazole-based hybrids, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro and in vivo activities into clinically effective drugs. This technical guide serves as a foundational resource for researchers and drug development professionals, providing essential data, protocols, and mechanistic insights to facilitate the continued exploration of this remarkable scaffold.

References

Methodological & Application

Applications of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current and potential applications of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its close structural analogs in the field of drug discovery. The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding. The specific substitution pattern of this compound offers a unique chemical space for the development of novel therapeutic agents.

Overview of Therapeutic Potential

Derivatives of the 5-methyl-1H-1,2,3-triazole-4-carboxylate core have demonstrated significant biological activity across several therapeutic areas. Notably, these compounds have been investigated as anticancer agents and as inhibitors of key physiological enzymes. While much of the published research has focused on the ethyl ester analog, the corresponding methyl ester, this compound, is expected to exhibit similar biological profiles, serving as a crucial building block for novel drug candidates.

The primary areas of application for this scaffold include:

  • Anticancer Activity: Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), liver (HepG-2), and colon (HCT-116).

  • Enzyme Inhibition: The triazole core has been successfully utilized to target and inhibit specific enzymes implicated in disease, such as:

    • Carbonic Anhydrases (CAs): Inhibition of various CA isoforms has therapeutic potential in conditions like glaucoma and certain types of cancer.

    • Tyrosine Kinases (e.g., VEGFR2, EGFR): These are critical targets in oncology, and their inhibition can disrupt tumor growth and angiogenesis.

    • Topoisomerase II (Topo II): A well-established target for cancer chemotherapy.

Quantitative Biological Data

The following tables summarize the quantitative data for close structural analogs of this compound, primarily focusing on ethyl ester derivatives. This data provides a strong rationale for the exploration of the methyl ester in similar therapeutic contexts.

Table 1: Anticancer Activity of Ethyl 1-[(1H-benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Derivatives

CompoundCell LineIC₅₀ (µM)
5g HeLa8.70
MCF-79.39
HepG-213.59
HCT-11618.67
5e MCF-716.57
HeLa19.14
5d HeLa12.39

Data extracted from a study on benzimidazole-triazole hybrids as anticancer agents.[1]

Table 2: Enzyme Inhibitory Activity of Ethyl 1-[(1H-benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
5a Topoisomerase II> Standard Inhibitor
VEGFR2> Standard Inhibitor
EGFR> Standard Inhibitor
6g Topoisomerase IIModerate Activity
VEGFR2Moderate Activity
EGFRModerate Activity

Qualitative data from a study on benzimidazole-triazole hybrids indicating high potency.[1]

Table 3: Carbonic Anhydrase Inhibitory Activity of Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Human CA IsoformKᵢ (nM)
hCA I985.8
hCA II402.9
hCA IV-
hCA IX-

Data from a study on benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Synthesis of 1,5-Disubstituted-1H-1,2,3-triazole-4-carboxylates

This protocol outlines a general procedure for the synthesis of the core triazole scaffold.

SynthesisWorkflow reagents β-ketoester (e.g., methyl acetoacetate) intermediate Reaction Mixture reagents->intermediate azide Substituted Azide azide->intermediate base Base (e.g., Piperidine) in DMSO base->intermediate heating Heat (e.g., 70°C) intermediate->heating Stir for 4-6h product Methyl 5-methyl-1-substituted- 1H-1,2,3-triazole-4-carboxylate workup Aqueous Work-up & Purification heating->workup workup->product

General synthetic workflow for 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylates.

Materials:

  • Methyl acetoacetate (or other β-ketoester)

  • Appropriate substituted azide (e.g., 2-(azidomethyl)-1H-benzo[d]imidazole)

  • Piperidine (or other suitable base)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the β-ketoester (1.0 eq) in DMSO, add the base (e.g., 5 mol% piperidine).

  • Heat the mixture to 70°C in an oil bath for 5 minutes.

  • Add the substituted azide (1.01 eq) to the reaction mixture.

  • Continue stirring at 70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylate.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in medium).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[2][3][8][9][10]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compound and a known inhibitor (e.g., Acetazolamide)

  • 96-well UV-transparent plate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare working solutions of the CA enzyme and serial dilutions of the test compound and positive control in Tris-HCl buffer.

  • In a 96-well plate, add 160 µL of buffer, 20 µL of the enzyme solution, and 10 µL of the compound dilution to each well. Include controls for maximum activity (no inhibitor) and blank (no enzyme).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

  • Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Calculate the reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation.

Kinase Inhibition Assays (VEGFR2/EGFR)

This is a general protocol for a luminescence-based kinase assay to measure the inhibition of tyrosine kinases like VEGFR2 and EGFR.[1][11][12][13][14][15][16][17][18][19]

KinaseInhibitionWorkflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Recombinant Kinase (VEGFR2 or EGFR) ReactionMix Incubate at RT Kinase->ReactionMix Substrate Peptide Substrate + ATP Substrate->ReactionMix Inhibitor Test Compound Inhibitor->ReactionMix ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) ReactionMix->ADP_Glo Stop Reaction Kinase_Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) ADP_Glo->Kinase_Detect Luminescence Measure Luminescence Kinase_Detect->Luminescence

Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human VEGFR2 or EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Specific peptide substrate

  • ATP

  • Test compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • To the wells of a microplate, add the kinase, the test compound at various concentrations, and the peptide substrate/ATP mixture.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the kit instructions.

  • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate for 30-40 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathway Context

Derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer progression, such as the EGFR signaling cascade.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Triazole Inhibitor Inhibitor->Dimerization Inhibits

Simplified EGFR signaling pathway and the point of inhibition by triazole derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The biological data from its close analogs strongly support its potential as a core structure for the design of potent anticancer drugs and specific enzyme inhibitors. The protocols provided herein offer a robust framework for the synthesis and evaluation of new drug candidates based on this promising chemical entity. Further exploration of this scaffold is warranted to fully elucidate its therapeutic potential.

References

The Versatile Intermediate: Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique arrangement of a triazole ring, a methyl group, and a methyl ester functionality provides multiple reactive sites for chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.

Key Synthetic Applications

The strategic placement of functional groups on the triazole ring allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The primary applications of this compound as a synthetic intermediate include:

  • Amide Bond Formation: The methyl ester group can be readily converted to an amide via aminolysis. This reaction is fundamental in the synthesis of novel carboxamides, which are prevalent in many biologically active compounds.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be functionalized through alkylation or arylation reactions. This allows for the introduction of various substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.

  • Ester Hydrolysis and Further Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be used in a variety of coupling reactions to form new esters, amides, or other derivatives.

  • Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol, providing a hydroxymethyl group that can be further functionalized, for example, through etherification or oxidation.

These transformations open avenues for the synthesis of a broad spectrum of compounds with potential applications in drug discovery and development.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving triazole intermediates, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of a Structurally Similar Triazole Derivative

Reactant 1Reactant 2ProductSolventBaseYield (%)Reference
1-Azido-4-nitrobenzeneEthyl acetoacetateEthyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateMethanolSodium methoxideNot specified[1]

Table 2: Representative Transformations of Triazole Carboxylates

Starting MaterialReactionReagentsProductYield (%)Reference
Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylateSelective ReductionNaBH₄Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylateGood[2]
Methyl 1H-1,2,3-triazole-4-carboxylateN-MethylationMethyl iodide, K₂CO₃Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylateNot specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.

Protocol 1: Synthesis of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (Adapted for Methyl Ester)

This protocol is adapted from the synthesis of the corresponding ethyl ester and can be modified for the synthesis of this compound by using methyl acetoacetate.

Materials:

  • An appropriate aryl azide (e.g., 1-azido-4-nitrobenzene)

  • Methyl acetoacetate

  • Methanol

  • Sodium methoxide

  • Ice-cold water

Procedure:

  • Dissolve the aryl azide (1 eq.) and methyl acetoacetate (1 eq.) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1 eq.) portion-wise to the stirred mixture.

  • Allow the reaction mixture to warm to ambient temperature and stir for 8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified methyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: General Procedure for Amide Formation from this compound

Materials:

  • This compound

  • Amine of choice (e.g., primary or secondary amine)

  • Aprotic solvent (e.g., DMF, THF)

  • Coupling agent (e.g., HATU, HOBt/EDC) or direct aminolysis conditions

  • Base (e.g., DIPEA), if necessary

Procedure:

  • Direct Aminolysis:

    • Dissolve this compound (1 eq.) in a suitable solvent (e.g., methanol).

    • Add the desired amine (excess, e.g., 5-10 eq.).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess amine under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

  • Coupling Agent Mediated Amide Formation (following hydrolysis to the carboxylic acid):

    • Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

    • Amide Coupling:

      • Dissolve the carboxylic acid (1 eq.) in an aprotic solvent (e.g., DMF).

      • Add the coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2 eq.).

      • Stir the mixture for 10-15 minutes at room temperature.

      • Add the desired amine (1.2 eq.) and continue stirring until the reaction is complete (monitored by TLC).

      • Perform an aqueous work-up and extract the product with an organic solvent.

      • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows.

Synthesis_Workflow A Aryl Azide C Methyl 5-methyl-1-aryl- 1H-1,2,3-triazole-4-carboxylate A->C B Methyl Acetoacetate B->C E 5-Methyl-1-aryl-1H-1,2,3-triazole- 4-carboxamide C->E Aminolysis F Hydrolysis (e.g., LiOH) C->F H Reduction (e.g., LiAlH4) C->H D Amine D->E G 5-Methyl-1-aryl-1H-1,2,3-triazole- 4-carboxylic Acid F->G I (5-Methyl-1-aryl-1H-1,2,3-triazol- 4-yl)methanol H->I

Caption: Synthetic pathways originating from this compound.

Experimental_Workflow cluster_synthesis Synthesis of Triazole cluster_derivatization Derivatization cluster_analysis Analysis S1 Reactants Mixing (Aryl Azide + Methyl Acetoacetate) S2 Base Addition (Sodium Methoxide) S1->S2 S3 Reaction at RT S2->S3 S4 Work-up & Purification S3->S4 D1 Amide Formation S4->D1 D2 N-Alkylation S4->D2 D3 Ester Reduction S4->D3 D4 Hydrolysis S4->D4 A1 TLC D1->A1 D2->A1 D3->A1 D4->A1 A2 NMR A1->A2 A3 Mass Spectrometry A1->A3 A4 HPLC A1->A4

Caption: General experimental workflow for the synthesis and derivatization of the triazole intermediate.

As the field of medicinal chemistry continues to seek novel molecular scaffolds, the utility of versatile intermediates like this compound is paramount. The synthetic accessibility and the potential for diverse functionalization make it a valuable tool for the generation of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Triazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of triazole-based antifungal agents, a critical class of pharmaceuticals for treating a wide range of fungal infections. These compounds are particularly vital for immunocompromised patients susceptible to severe systemic mycoses.[1] The protocols outlined herein focus on established and versatile synthetic strategies, offering a guide for researchers in medicinal chemistry and drug development.

Introduction to Triazole Antifungal Agents

Triazole antifungals are characterized by a five-membered ring containing three nitrogen atoms, a core structure essential for their biological activity.[1][2] This class of drugs, which includes widely used agents like fluconazole and itraconazole, is known for its potent and specific action against fungal pathogens.[2][3] The emergence of resistant fungal strains necessitates ongoing research and development of new, more effective triazole agents.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][4][5] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[2][3][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.[7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal membrane.[5][6] This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[5] The specificity of triazoles for the fungal CYP51 enzyme over its human counterpart contributes to their favorable safety profile.

Ergosterol_Pathway cluster_membrane Fungal Cell Membrane Integrity acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic 14α-methylated sterols cyp51 Lanosterol 14α-demethylase (CYP51 / Erg11p) lanosterol->cyp51 ergosterol Ergosterol (Fungal Cell Membrane Component) cyp51->ergosterol cyp51->toxic_sterols Accumulation triazoles Triazole Antifungals triazoles->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

General Synthetic Strategies

The synthesis of the 1,2,4-triazole or 1,2,3-triazole core is fundamental to producing these antifungal agents. Several efficient methods have been developed.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes.[9][10][11][12] The reaction proceeds under mild conditions, often in aqueous solvent systems, and offers high yields, making it a powerful tool in medicinal chemistry for creating libraries of potential antifungal compounds.[11][13]

  • Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials.[14] These reactions are highly convergent and atom-economical. Base-promoted MCRs have been developed for synthesizing 1,2,4-triazole hybrids from components like 1,3-diones, β-nitrostyrenes, and hydrazones.[15]

  • Metal-Catalyzed and Microwave-Assisted Synthesis: Various metal-based catalysts are employed to facilitate the synthesis of triazole derivatives.[16] Additionally, microwave-assisted synthesis has gained attention as a green chemistry approach that can significantly accelerate reaction rates and improve yields for triazole synthesis.[17]

Synthetic_Workflow start Starting Materials (e.g., Azides, Alkynes, Aldehydes) synthesis Core Synthesis Strategy (e.g., CuAAC, MCR) start->synthesis intermediate Key Triazole Intermediate synthesis->intermediate modification Side-Chain Modification & Functionalization intermediate->modification crude Crude Product modification->crude purification Purification (e.g., Chromatography, Recrystallization) crude->purification final Final Triazole Antifungal Agent purification->final analysis Characterization (NMR, MS, IR) final->analysis

Caption: General workflow for the synthesis of triazole-based antifungal agents.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of two prominent triazole antifungals, Fluconazole and Itraconazole.

Protocol for the Synthesis of Fluconazole

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a first-generation triazole. One common synthetic route involves the reaction of a substituted acetophenone with 1,2,4-triazole.[18]

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable organic solvent (e.g., dichloromethane), add aluminum trichloride (AlCl₃) as a catalyst under an inert atmosphere.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise, maintaining a low temperature.[18][19]

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Reaction Setup: Dissolve the 2-chloro-1-(2,4-difluorophenyl)ethanone from Step 1 and 1H-1,2,4-triazole in a polar aprotic solvent such as DMF.

  • Nucleophilic Substitution: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.[19]

  • Heating: Heat the reaction mixture (e.g., to 90°C) for several hours until the starting material is consumed.[19]

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate to obtain the intermediate.

Step 3: Synthesis of Fluconazole

  • Epoxidation/Addition: The intermediate from Step 2 is converted to an epoxide, followed by the nucleophilic addition of a second molecule of 1,2,4-triazole. A common method involves reacting the intermediate with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydroxide in a solvent such as toluene.[19]

  • Ring Opening: The in situ generated epoxide is then opened by the addition of 1,2,4-triazole.

  • Purification: The final product, fluconazole, is isolated and purified by recrystallization or column chromatography.

Protocol for the Synthesis of Itraconazole

Itraconazole is a second-generation triazole with a more complex structure, requiring a multi-step synthesis. A key step is the condensation of a triazolone side chain with a chiral dioxolane core.[20][21]

Step 1: Synthesis of the Dioxolane Core (cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl Methanesulfonate)

This chiral building block is typically prepared via a multi-step sequence starting from a suitable chiral precursor, which is not detailed here but is a known process in the literature. The final step involves converting a terminal hydroxyl group to a good leaving group, such as a mesylate or tosylate, to prepare it for the subsequent condensation reaction.

Step 2: Synthesis of the Triazolone Side Chain (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one)

This side chain is also prepared through a multi-step synthesis, culminating in the key triazolone heterocycle with the necessary piperazine linkage.

Step 3: Condensation to form Itraconazole

  • Reaction Setup: Dissolve the triazolone side chain (from Step 2) and the mesylated dioxolane core (from Step 1) in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[20][21]

  • Base Addition: Add a strong base, such as powdered potassium hydroxide or sodium hydroxide, to the mixture.[20]

  • Heating: Heat the reaction mixture (e.g., 60-65°C) for several hours, monitoring the reaction progress by TLC or HPLC.[20]

  • Isolation: Upon completion, cool the reaction mixture and precipitate the crude itraconazole by adding the reaction mixture to a non-solvent like methanol or water.[20]

  • Purification: Filter the crude product and purify it through recrystallization from a suitable solvent system (e.g., methanol and/or acetone) to obtain itraconazole of high purity.[21][22]

Quantitative Data Summary

The following table summarizes typical reaction parameters for key steps in the synthesis of triazole antifungals. Note that conditions can vary based on the specific substrate and scale.

Reaction StepStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
Fluconazole Synthesis
Friedel-Crafts Acylation1,3-Difluorobenzene, Chloroacetyl chlorideAlCl₃Dichloromethane0 - RT2-4>95[18]
N-Alkylation2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-TriazoleK₂CO₃DMF902.580-90[19]
Final Step (Epoxidation/Addition)1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTMSOI, NaOH, 1,2,4-TriazoleTolueneReflux12-2460-70[19]
Itraconazole Synthesis
CondensationDioxolane Core, Triazolone Side ChainKOH / NaOHDMSO / DMF60-653-575-85[20]
General CuAAC Reaction
CycloadditionBenzyl azide, PhenylacetyleneCopper(I) sourcet-BuOH/H₂ORT1-12>70[11][13]

TMSOI: Trimethylsulfoxonium iodide; RT: Room Temperature.

Conclusion

The synthetic protocols detailed in this document provide a foundation for the laboratory-scale production of important triazole-based antifungal agents. The application of modern synthetic methods, including click chemistry and multi-component reactions, continues to facilitate the discovery and development of novel triazole derivatives. These efforts are crucial for overcoming the growing challenge of antifungal resistance and expanding the therapeutic options for treating life-threatening fungal infections.

References

Application Notes and Protocols: Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate as a versatile building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound serves as a valuable scaffold for the synthesis of a wide array of functionalized molecules with applications in drug discovery, bioconjugation, and materials science.

Background

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction is a prime example of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1] this compound is a readily accessible building block that can be further functionalized, making it an attractive component in the synthesis of complex molecular architectures. The triazole core is a known bioisostere for amide bonds and is found in numerous pharmacologically active compounds.[2]

Key Applications in Drug Discovery

The 1,2,3-triazole motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The use of this compound in the synthesis of novel compounds has shown promise in the development of anticancer and antimicrobial agents.

Anticancer Agents

Numerous studies have demonstrated the potential of 1,2,3-triazole-4-carboxamide derivatives as potent anticancer agents.[2][3] These compounds can be synthesized by coupling the triazole core with various amines, leading to a diverse library of molecules for screening. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[4]

Table 1: Representative Anticancer Activity of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Citation
Derivative A HepG-2 (Liver Cancer)12.22[4]
Derivative B HCT-116 (Colon Cancer)14.16[4]
Derivative C MCF-7 (Breast Cancer)14.64[4]
Derivative D HT-1080 (Fibrosarcoma)15.13[2]
Derivative E A-549 (Lung Cancer)21.25[2]

Note: The data presented are for structurally related 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives and serve as a representative example of the potential activities.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as a precursor, which would first be converted to an azide- or alkyne-functionalized derivative.

Materials:

  • Azide- or alkyne-functionalized this compound derivative

  • Corresponding alkyne or azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-BuOH, or DMF)

Procedure:

  • In a reaction vessel, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Table 2: Representative Reaction Conditions and Yields for CuAAC Reactions

AzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Citation
Benzyl azideMethyl propiolateCuSO₄·5H₂O, Sodium AscorbateH₂O/t-BuOH (1:1)24High[5]
Phenyl azidePhenylacetyleneCu/CDCM~2 min (flow)>95N/A
Substituted aryl azidesAlkyne-functionalized pyrazoleCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O8-1285-93[4]

Note: This table provides representative data from the literature for CuAAC reactions and may not be specific to this compound itself.

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_workup Workup and Purification azide Azide Derivative mix Mix Reactants and Catalyst azide->mix alkyne Alkyne Derivative alkyne->mix catalyst CuSO4 / Na-Ascorbate Solution catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC/LC-MS stir->monitor extract Extraction monitor->extract purify Column Chromatography extract->purify product Pure 1,4-Disubstituted Triazole purify->product

Caption: General workflow for a CuAAC click chemistry reaction.

Representative Signaling Pathway: EGFR Inhibition

Given the documented anticancer activity of 1,2,3-triazole derivatives, a common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of this pathway can prevent cancer cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazole 1,2,3-Triazole Derivative (Inhibitor) Triazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

References

Application Note: Derivatization of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,3-triazole scaffold is recognized as a privileged structure in medicinal chemistry due to its remarkable stability, capacity for hydrogen bonding, and presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3][4][5] antimicrobial,[1][6][7][8] antiviral, and anti-inflammatory properties.[1][3] The starting compound, methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, serves as a versatile building block for generating diverse chemical libraries for high-throughput biological screening.

This application note provides detailed protocols for two primary derivatization strategies: amide coupling at the C4-position following hydrolysis of the methyl ester, and N-alkylation at the triazole ring. These methods allow for the systematic modification of the core structure to explore structure-activity relationships (SAR) and identify novel therapeutic leads.

Derivatization Strategies and Workflow

The derivatization of the parent compound can be approached through two principal pathways to generate two distinct libraries of compounds. The first involves hydrolysis of the ester to a carboxylic acid, which is then coupled with various amines. The second pathway involves direct alkylation on one of the nitrogen atoms of the triazole ring.

Derivatization_Workflow Overall Derivatization Strategy cluster_amide Pathway 1: Amide Synthesis cluster_alkylation Pathway 2: N-Alkylation start Methyl 5-methyl-1H-1,2,3- triazole-4-carboxylate hydrolysis Step 1: Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis alkylation Step 3: N-Alkylation (Alkyl Halides, Base) start->alkylation acid 5-Methyl-1H-1,2,3- triazole-4-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling (Diverse Amines, Coupling Agents) acid->coupling library1 Library A: C4-Carboxamide Derivatives coupling->library1 library2 Library B: N-Alkylated Derivatives (N1 and N2 regioisomers) alkylation->library2

Caption: General workflow for creating diverse compound libraries.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the organic solvent (THF or MeOH) using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a solid, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of a diverse library of 1,2,3-triazole-4-carboxamides from the carboxylic acid intermediate using standard peptide coupling reagents.

Materials:

  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid (from Protocol 1)

  • A diverse panel of primary and secondary amines (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (catalytic to 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification supplies (as in Protocol 1)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (0.1-1.2 eq).[9] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure amide derivative.

Protocol 3: General Procedure for N-Alkylation

This protocol describes the alkylation of the triazole ring. Note that this reaction can produce a mixture of N1 and N2 regioisomers, which often require careful chromatographic separation.[10] Steric hindrance at the C5-position (methyl group) may influence regioselectivity.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl bromide, iodide) (1.1 eq)

  • Base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification supplies

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).[11][12]

  • Stir the suspension for 15 minutes at room temperature.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers and obtain the pure N-alkylated products.

Data Presentation: Biological Activity of Representative Triazole Derivatives

The following table summarizes biological activity data for structurally related 1,2,3-triazole derivatives from the literature to provide a benchmark for screening efforts.

Compound ClassRepresentative ModificationBiological TargetActivity Metric (Value)Reference
1,2,3-Triazole-4-carboxamides 5-Amino-1-p-tolyl-, (2,5-dichloro-phenyl)-amideNCI-60 Cancer Cell LinesSignificant growth inhibition[2]
1,2,3-Triazole-4-carboxamides N-(thiazole moiety)Leukemia K-562 Cell LineGrowth Percentage = 21.47%[3]
1,2,3-Triazole-4-carboxamides N-(thiazole moiety)Melanoma SK-MEL-5 Cell LineGrowth Percentage = 23.91%[3]
N-Substituted 1,2,3-Triazoles Metronidazole derivative with 4-BrC₆H₄ at N1S. aureus (antibacterial)Potent activity[6]
N-Substituted 1,2,3-Triazoles Metronidazole derivative with 4-FC₆H₄ at N1Fungal strains (antifungal)Potent activity[6]
1,2,3-Triazole Glycosides Aryl-substituted at N1S. aureus (antibacterial)Sensitive to all tested compounds[13]
1,2,3-Triazole Phosphonates Phosphonate group at C4HT-1080 Cancer Cell LineIC₅₀ = 15.13 µM[5]
1,2,3-Triazole Phosphonates Phosphonate group at C4A-549 Cancer Cell LineIC₅₀ = 21.25 µM[5]

Visualization of a Potential Mechanism of Action

Many anticancer agents function by disrupting the cell cycle. Derivatives of 1,2,3-triazoles have been shown to induce cell cycle arrest.[5] The following diagram illustrates a simplified, hypothetical mechanism where a synthesized triazole derivative inhibits a key protein (e.g., a Cyclin-Dependent Kinase, CDK) involved in cell cycle progression, leading to apoptosis.

Signaling_Pathway Hypothetical Anticancer Mechanism G1 G1 Phase S S Phase (DNA Replication) G1->S Progression Apoptosis Apoptosis (Programmed Cell Death) G1->Apoptosis Arrest Leads to G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK CDK/Cyclin Complex CDK->S Promotes G1/S Transition Inhibitor Synthesized Triazole Derivative Inhibitor->CDK Inhibition

Caption: Inhibition of cell cycle progression by a triazole derivative.

References

Application Notes and Protocols: Gram-Scale Synthesis of 5-Methyl-1,2,3-Triazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and agricultural science. Their utility stems from their unique chemical properties, including their role as amide bioisosteres, and their straightforward synthesis. The 5-methyl-1,2,3-triazole ester scaffold, in particular, is a valuable building block for the development of novel pharmaceuticals and functional materials. This document provides a detailed protocol for the gram-scale synthesis of these compounds via a base-mediated cycloaddition of an azide with a β-ketoester, a method known for its high yields and regioselectivity.[1][2][3]

Overall Reaction Scheme

The synthesis proceeds via a 1,3-dipolar cycloaddition reaction between an organic azide (aryl or alkyl) and ethyl acetoacetate. The use of a 2-unsubstituted β-ketoester like ethyl acetoacetate directs the reaction to form the 5-methyl-1,2,3-triazole regioisomer.[2] The reaction is promoted by an organic base, 1,8-Diazabicyclooctane (DBU).

Reaction_Scheme cluster_reactants Reactants cluster_products Product R_N3 R-N3 (Organic Azide) catalyst DBU, MeCN 50 °C R_N3->catalyst EtOAC Ethyl Acetoacetate EtOAC->catalyst Triazole Ethyl 5-methyl-1-R-1H-1,2,3-triazole-4-carboxylate catalyst->Triazole

Caption: Overall reaction for the synthesis of 5-methyl-1,2,3-triazole esters.

Experimental Protocol

This protocol describes the gram-scale synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate as a representative example. The procedure can be adapted for other organic azides.

Materials and Equipment:

  • Phenyl azide (C₆H₅N₃)

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • 1,8-Diazabicyclooctane (DBU) (C₉H₁₆N₂)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (500 mL) with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add phenyl azide (10.0 g, 83.9 mmol, 1.0 equiv) and ethyl acetoacetate (13.1 g, 100.7 mmol, 1.2 equiv).

  • Addition of Solvent and Catalyst: Add anhydrous acetonitrile (250 mL) to the flask to dissolve the reactants. To this solution, add DBU (15.3 g, 100.7 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 50 °C in a heating mantle. Stir the mixture at this temperature overnight (approximately 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate. An excellent isolated yield is expected for this reaction.[1]

Safety Precautions:

  • Organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures or subjecting them to shock.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes the quantitative data for the gram-scale synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Phenyl AzideC₆H₅N₃119.1310.083.91.0
Ethyl AcetoacetateC₆H₁₀O₃130.1413.1100.71.2
DBUC₉H₁₆N₂152.2415.3100.71.2
Product C₁₂H₁₃N₃O₂ 231.25 15.5 (est.) 67.1 (est.) -
Theoretical Yield19.4 g83.9 mmol
Estimated Yield (%)~80%

Note: The estimated product yield is based on an 80% isolated yield reported for a similar synthesis.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 5-methyl-1,2,3-triazole esters.

Experimental_Workflow start Start reactants 1. Add Phenyl Azide, Ethyl Acetoacetate, MeCN to Flask start->reactants catalyst 2. Add DBU reactants->catalyst reaction 3. Heat to 50°C Stir Overnight catalyst->reaction workup 4. Concentrate Reaction Mixture reaction->workup extraction 5. Dissolve in EtOAc Wash with NaHCO3 & Brine workup->extraction drying 6. Dry with MgSO4 Filter & Concentrate extraction->drying purification 7. Column Chromatography drying->purification product Pure Product purification->product

Caption: Step-by-step workflow for the gram-scale synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless demand for increased agricultural productivity, coupled with the rise of pest resistance and mounting environmental concerns, necessitates the continuous development of novel agrochemicals. Modern synthetic chemistry, augmented by cutting-edge technologies, is paving the way for a new generation of safer, more effective, and sustainable crop protection solutions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel agrochemicals, with a focus on innovative methodologies that are transforming the field.

These notes will explore the synthesis of recently developed agrochemicals, the application of advanced synthetic methods such as C-H activation and photoredox catalysis, and the integration of artificial intelligence in the discovery pipeline. The provided protocols and data are intended to serve as a practical guide for researchers in the agrochemical and pharmaceutical industries.

Application Note 1: Synthesis and Evaluation of Flutianil, a Novel Powdery Mildew Fungicide

Background: Flutianil is a novel fungicide characterized by a cyano-methylene thiazolidine structure. It exhibits high specific activity against various powdery mildew species, a common and destructive plant pathogen.[1][2] Its unique mode of action, which involves the inhibition of haustorium formation and subsequent mycelial growth, makes it a valuable tool for resistance management.[3][4]

Experimental Protocol: Synthesis of Flutianil

This protocol details the synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil).[1]

Materials and Reagents:

  • 2-Methoxyphenylisothiocyanate

  • 2-Fluoro-5-(trifluoromethyl)phenylthioacetonitrile

  • Sodium hydride (60% in oil)

  • Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Diethyl ether

  • Water

Procedure:

  • To a suspension of sodium hydride (0.84 g, 21 mmol, 60% in oil) in 10 mL of dimethylformamide (DMF), add a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-(trifluoromethyl)phenylthioacetonitrile (2.35 g, 10 mmol) in 10 mL of DMF portionwise with stirring at 0°C.[1]

  • Stir the mixture for 1 hour at the same temperature.[5]

  • Add 1,2-dibromoethane (1.87 g, 10 mmol) dropwise at room temperature and continue stirring for an additional 3 hours.[5]

  • To the reaction mixture, add 50 mL of water and 30 mL of diethyl ether and stir.[5]

  • Collect the precipitated crystals by filtration to yield the final product, flutianil.[5]

Data Presentation: Biological Activity of Flutianil against Powdery Mildew

The following table summarizes the fungicidal efficacy of Flutianil and its analogs against cucumber powdery mildew (Podosphaera xanthii) and wheat powdery mildew (Blumeria graminis f. sp. tritici).[5]

CompoundSubstituent (R)P. xanthii EC50 (mg/L)B. graminis f. sp. tritici EC50 (mg/L)
Flutianil 2-F, 5-CF30.81.3
1o 5-CF31.332.4
1q 2-F8.254.9
1p 2-OMe, 5-CF3InactiveInactive
Experimental Protocol: In Vivo Curative Activity Assay on Cucumber

This protocol describes the evaluation of the curative activity of a test compound against cucumber powdery mildew.[3]

Materials and Reagents:

  • Cucumber plants (1.2-leaf stage)

  • Podosphaera xanthii inoculum

  • Test compound (e.g., Flutianil) formulated as a solution

  • Acetone

  • Tween 80

  • Greenhouse facilities

Procedure:

  • Inoculate cucumber plants at the 1.2-leaf stage with a suspension of P. xanthii conidia.

  • Incubate the inoculated plants in a greenhouse for 7 days to allow for disease development.[3]

  • Prepare a solution of the test compound at the desired concentration (e.g., 10 mg/L for Flutianil) in water containing a small amount of acetone and Tween 80 as a surfactant.[1]

  • Apply the test solution to the inoculated cucumber leaves.[3]

  • Maintain the treated plants in the greenhouse for an additional 7 days.[3]

  • Assess the curative activity by observing the inhibition of further fungal development compared to untreated control plants. For detailed morphological analysis, leaf sections can be observed using low-temperature scanning electron microscopy (Cryo-SEM).[3]

Visualization: Synthesis and Mode of Action of Flutianil

Flutianil_Workflow cluster_synthesis Synthesis of Flutianil cluster_moa Mode of Action A 2-Methoxyphenyl- isothiocyanate C NaH, DMF, 0°C A->C B 2-Fluoro-5-(trifluoromethyl)- phenylthioacetonitrile B->C D Intermediate Adduct C->D Coupling E 1,2-Dibromoethane D->E Cyclization F Flutianil E->F G Powdery Mildew Spore H Germination & Appressorium Formation G->H I Haustorium Formation H->I J Nutrient Absorption I->J K Mycelial Growth J->K L Flutianil Treatment L->I Inhibits

Caption: Synthesis pathway and mode of action of Flutianil.

Application Note 2: Advanced Synthesis of Pyrazole-Containing Agrochemicals via C-H Activation

Background: Pyrazole derivatives are a cornerstone of modern agrochemicals, found in numerous commercial fungicides, herbicides, and insecticides.[6] The synthesis of these compounds often relies on traditional condensation reactions. However, modern methods like directed C-H activation are emerging as powerful tools for the efficient and regioselective functionalization of the pyrazole core, enabling the rapid assembly of complex and novel agrochemical candidates.[7][8] Rhodium-catalyzed C-H activation, in particular, has shown great promise in this area.[7][9]

Experimental Protocol: Rhodium(III)-Catalyzed C-H Alkenylation of 3-Phenylpyrazole

This protocol outlines a general procedure for the rhodium-catalyzed oxidative coupling of a 3-phenylpyrazole with an alkene.[7]

Materials and Reagents:

  • 3-Phenylpyrazole

  • Alkene (e.g., methyl acrylate, styrene)

  • [Cp*Rh(MeCN)3][PF6]2 (catalyst)

  • Cu(OAc)2·H2O (oxidant)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • In a Schlenk flask, combine the 3-phenylpyrazole (1 equivalent), the alkene (1.2 equivalents), [Cp*Rh(MeCN)3][PF6]2 (5 mol %), and Cu(OAc)2·H2O (2.5 equivalents).[7]

  • Add 1,2-dichloroethane (10 mL) to the flask.[7]

  • Seal the flask with a screw cap and place it in a preheated oil bath at 83 °C.[7]

  • Stir the reaction mixture for 16 hours.[7]

  • After cooling to room temperature, the reaction mixture can be worked up by filtering through a pad of celite, concentrating the filtrate, and purifying the residue by column chromatography to isolate the vinylated pyrazole product.

Data Presentation: Yields of Rhodium-Catalyzed Alkenylation of 3-Phenylpyrazoles

The following table presents representative yields for the rhodium-catalyzed alkenylation of 3-phenylpyrazoles with various alkenes.[7]

Pyrazole SubstrateAlkeneProduct(s)Yield (%)
3-Phenyl-5-methylpyrazoleMethyl acrylateMonovinyl & Divinyl55
3-Phenyl-5-methylpyrazoleStyreneMonovinyl68
3-Phenyl-5-methylpyrazoleMethyl vinyl ketoneCyclized product75

Visualization: C-H Activation Workflow for Pyrazole Functionalization

CH_Activation_Workflow Start Start: Pyrazole Substrate & Alkene ReactionSetup Reaction Setup: - Rh(III) Catalyst (e.g., [Cp*Rh(MeCN)3][PF6]2) - Oxidant (e.g., Cu(OAc)2) - Solvent (e.g., DCE) Start->ReactionSetup CH_Activation C-H Activation at Pyrazole Core ReactionSetup->CH_Activation Heat (e.g., 83°C) Coordination Coordination of Alkene CH_Activation->Coordination Insertion Migratory Insertion Coordination->Insertion BetaHydrideElimination β-Hydride Elimination Insertion->BetaHydrideElimination ReductiveElimination Reductive Elimination BetaHydrideElimination->ReductiveElimination Product Functionalized Pyrazole Product ReductiveElimination->Product Purification Workup & Purification Product->Purification End End: Purified Product Purification->End

Caption: Workflow for Rh(III)-catalyzed C-H activation of pyrazoles.

Application Note 3: Synthesis of Heteroaryl Agrochemical Scaffolds via Photoredox Catalysis

Background: Heteroaromatic rings, such as pyridines, are prevalent in a vast number of pharmaceuticals and agrochemicals. The direct arylation of these heterocycles is a powerful method for generating valuable building blocks. Visible-light photoredox catalysis has emerged as a mild and efficient strategy for these transformations, avoiding the harsh conditions often required in traditional cross-coupling reactions.[10][11] This approach enables the late-stage functionalization of complex molecules, accelerating the discovery of new agrochemical leads.[12]

Experimental Protocol: Visible-Light Photoredox Arylation of Pyridine N-Oxides

This protocol describes a general procedure for the C2-selective arylation of pyridine N-oxides using diaryliodonium salts as the aryl source and eosin Y as the photocatalyst.[13]

Materials and Reagents:

  • Pyridine N-oxide derivative

  • Diaryliodonium tetrafluoroborate

  • Eosin Y (photocatalyst)

  • 1,4-Benzoquinone (BQ) or K2S2O8 (co-oxidant)

  • Solvent (e.g., acetonitrile)

  • Blue LEDs (450-480 nm)

  • Reaction vessel suitable for photochemistry

Procedure:

  • In a reaction vessel, dissolve the pyridine N-oxide (1 equivalent), diaryliodonium tetrafluoroborate (1.2 equivalents), eosin Y (10 mol %), and the co-oxidant (e.g., BQ, 1.5 equivalents).[13]

  • Add the solvent (e.g., acetonitrile) and degas the mixture.

  • Irradiate the reaction mixture with blue LEDs (5 W) at room temperature with stirring.[13]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the 2-aryl-substituted pyridine N-oxide.

Data Presentation: Yields of Photoredox Arylation of Heteroarenes

The following table provides representative yields for the visible-light photoredox arylation of various heteroarenes.

HeteroareneAryl SourceProductYield (%)Reference
Pyridine N-oxideDiphenyliodonium tetrafluoroborate2-Phenylpyridine N-oxide70[13]
Quinoline N-oxideDiphenyliodonium tetrafluoroborate2-Phenylquinoline N-oxide85[13]
4-Chloropyridine4-Methoxyaniline (diazonium in situ)4-(4-Methoxyphenyl)pyridine92[14]
Visualization: Photocatalytic Cycle for Heteroaryl Arylation```dot

// Nodes PC [label="Photocatalyst\n(e.g., Eosin Y)", fillcolor="#FBBC05", fontcolor="#202124"]; PC_excited [label="Excited PC*", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar_source [label="Aryl Source\n(e.g., Ar2I+)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_radical [label="Aryl Radical\n(Ar•)"]; Heteroarene [label="Heteroarene\n(Het)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="[Het-Ar]•"]; Product [label="Arylated Heteroarene\n(Het-Ar)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant_red [label="Reduced Oxidant"];

// Edges PC -> PC_excited [label="Visible Light\n(hν)", color="#4285F4"]; PC_excited -> PC [label="SET", color="#EA4335"]; Ar_source -> PC_excited [label="Reductive Quenching"]; PC_excited -> Ar_radical; Ar_radical -> Heteroarene [label="Addition"]; Heteroarene -> Adduct; Adduct -> Product [label="Oxidation"]; Product -> PC [label="Regenerates PC"]; Adduct -> Oxidant; Oxidant -> Oxidant_red; PC -> Oxidant_red [style=dashed, label="Oxidative Quenching Cycle\n(Alternative)"]; }

Caption: Workflow for generative AI in novel herbicide discovery.

References

The Tetrazole Ring: A Bioisostere for Carboxylic Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of drug discovery. One of the most successful tactics in this endeavor is the application of bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles. The tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid moiety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the role and application of tetrazole as a carboxylic acid bioisostere, with a focus on the angiotensin II receptor antagonist, Losartan, and its active carboxylic acid metabolite, EXP-3174.

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] The 5-substituted-1H-tetrazole is widely recognized as a non-classical bioisostere of the carboxylic acid group.[2] This is due to their similar pKa values, typically in the range of 4.5 to 4.9, which is comparable to the pKa of many carboxylic acids (around 4.2-4.5), ensuring a similar ionization state at physiological pH.[2][3] The tetrazole functional group often imparts increased lipophilicity, metabolic stability, and can enhance binding affinity through its unique electronic and hydrogen-bonding capabilities.[2][4] The replacement of a carboxylic acid with a tetrazole can lead to significant improvements in a drug candidate's profile, including better bioavailability and a longer half-life.[3][5]

Case Study: Losartan and its Carboxylic Acid Metabolite EXP-3174

A prime example of the successful application of tetrazole bioisosterism is the angiotensin II type 1 (AT1) receptor antagonist, Losartan. Losartan is a potent antihypertensive agent that contains a tetrazole ring. In vivo, Losartan is metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its major active metabolite, EXP-3174, where the hydroxymethyl group on the imidazole ring is oxidized to a carboxylic acid.[6][7] Interestingly, EXP-3174 is 10 to 40 times more potent as an AT1 receptor antagonist than Losartan itself.[7][8] This pair of compounds provides an excellent model system to study the comparative effects of a tetrazole and a carboxylic acid within a similar molecular scaffold.

Data Presentation: Comparative Profile of Losartan and EXP-3174

The following tables summarize the quantitative data comparing the physicochemical and pharmacological properties of Losartan (the tetrazole-containing parent drug) and EXP-3174 (its carboxylic acid metabolite).

Table 1: Physicochemical Properties

PropertyLosartanEXP-3174Reference(s)
Molecular Weight ( g/mol )422.9436.9[9][10]
pKa~4.5-4.9~4.2-4.5[2][3]
LogP (octanol/water)5.37-[11]
LogD (octanol/buffer pH 7.4)1.19-2.45[12]

Table 2: Pharmacokinetic Properties

PropertyLosartanEXP-3174Reference(s)
Oral Bioavailability~33%~14% (from Losartan)[12][13]
Plasma Half-life (t½)~2 hours~6-9 hours[13]
Caco-2 PermeabilitySubstrate for active effluxSubstrate for active efflux[4][14]
MetabolismOxidation by CYP2C9/3A4-[6][7]

Table 3: Pharmacodynamic Properties (AT1 Receptor Binding)

ParameterLosartanEXP-3174Reference(s)
IC5020 nM1.1 nM[10][15]
Ki (rat AT1B/AT1A)-0.97 / 0.57 nM-
Ki (human AT1)-0.67 nM-
Antagonism TypeCompetitiveNon-competitive[15]

Signaling Pathway and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate the AT1 receptor signaling pathway, a general workflow for comparing bioisosteres, and the synthetic relationship between Losartan and EXP-3174.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response AngII Angiotensin II AngII->AT1R Binds & Activates Losartan Losartan / EXP-3174 (Antagonist) Losartan->AT1R Blocks

Angiotensin II Type 1 Receptor Signaling Pathway.

Bioisostere_Workflow cluster_synthesis Chemical Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synth_Tetrazole Synthesize Tetrazole Analog (e.g., Losartan) pKa_LogP Determine pKa & LogP/LogD Synth_Tetrazole->pKa_LogP Binding_Assay Target Binding Assay (e.g., AT1 Receptor) Synth_Tetrazole->Binding_Assay Synth_Carboxylic Synthesize Carboxylic Acid Analog (e.g., EXP-3174) Synth_Carboxylic->pKa_LogP Synth_Carboxylic->Binding_Assay pKa_LogP->Binding_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Binding_Assay->Permeability_Assay Metabolic_Assay Metabolic Stability Assay (e.g., Liver Microsomes) Permeability_Assay->Metabolic_Assay Data_Analysis Compare Potency, PK/PD Properties & Select Candidate Metabolic_Assay->Data_Analysis

Experimental workflow for comparing bioisosteres.

Synthesis_Relationship Losartan Losartan (Tetrazole) EXP3179 EXP-3179 (Aldehyde Intermediate) Losartan->EXP3179 Oxidation (e.g., MnO₂) EXP3174 EXP-3174 (Carboxylic Acid) EXP3179->EXP3174 Oxidation (e.g., H₂O₂-KOH)

References

Application Notes and Protocols for the N1-Position Functionalization of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the functionalization of the N1 position of methyl 5-methyl-1,2,3-triazole-4-carboxylate. This scaffold is a valuable building block in medicinal chemistry, and its derivatization at the N1 position allows for the exploration of chemical space to develop novel therapeutic agents. The methodologies outlined below focus on N-arylation and N-alkylation reactions, which are fundamental transformations for creating libraries of diverse compounds.

N1-Arylation of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate

The introduction of an aryl group at the N1 position of the triazole ring can significantly impact the biological activity of the molecule. A common and effective method for this transformation is through a base-mediated condensation of an aryl azide with a β-ketoester, in this case, ethyl acetoacetate, which is a close analog of the methyl ester.

General Reaction Scheme:

N_Arylation start Methyl 5-methyl-1,2,3-triazole-4-carboxylate Precursor (from Aryl Azide and Methyl Acetoacetate) reagents Aryl Azide + Methyl Acetoacetate base Base (e.g., NaOMe) Methanol reagents->base product N1-Aryl-methyl-5-methyl- 1,2,3-triazole-4-carboxylate base->product Cyclization

Caption: N1-Arylation via cycloaddition.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from a known procedure for a closely related ethyl ester and is expected to be applicable to the methyl ester with minor modifications.[1]

Materials:

  • 1-Azido-4-nitrobenzene

  • Ethyl acetoacetate (or methyl acetoacetate for the target compound)

  • Methanol

  • Sodium methoxide (NaOMe)

  • Ice-cold water

Procedure:

  • Dissolve 1-azido-4-nitrobenzene (1.0 eq) and ethyl acetoacetate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add sodium methoxide (1.0 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., methanol or ethanol) to afford the pure product.

Data Summary: N1-Arylation
Starting MaterialAryl AzideBaseSolventTime (h)Yield (%)Reference
Ethyl acetoacetate1-Azido-4-nitrobenzeneNaOMeMethanol8Not specified[1]

N1-Alkylation of Methyl 5-Methyl-1,2,3-Triazole-4-Carboxylate

N-alkylation introduces alkyl substituents at the N1 position, which can modulate the lipophilicity and steric profile of the parent compound. A standard method for N-alkylation involves the reaction of the triazole with an alkyl halide in the presence of a base.

General Reaction Scheme:

N_Alkylation start Methyl 5-methyl-1H- 1,2,3-triazole-4-carboxylate base Base (e.g., K2CO3) DMF start->base Deprotonation reagents Alkyl Halide (e.g., CH3I) product N1-Alkyl-methyl-5-methyl- 1,2,3-triazole-4-carboxylate base->product Nucleophilic Attack Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Starting Materials reaction Set up and Run Reaction start->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction/Filtration quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization purity Purity Assessment (HPLC) characterization->purity

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Tetrasubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of tetrasubstituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in obtaining fully substituted 1,2,3-triazoles with high regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of tetrasubstituted 1,2,3-triazoles, focusing on reaction yield, regioselectivity, and catalyst performance.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,4,5-Trisubstituted Triazoles

Question 1: My RuAAC reaction with an internal alkyne is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in RuAAC reactions for tetrasubstituted triazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivation: The active Ruthenium catalyst can be sensitive.

    • Problem: The catalyst, such as Cp*RuCl(COD), can be deactivated by the azide reactant if it is mixed in the absence of the alkyne. This can form highly stable ruthenium tetraazadiene complexes.[1]

    • Solution: Ensure that the catalyst is added to the reaction mixture after the azide and alkyne have been combined.

    • Problem: The reaction may be sensitive to air and moisture, leading to catalyst degradation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1] While some RuAAC reactions can be performed in water, this is not universally applicable, especially for tetrasubstituted products.[2]

  • Suboptimal Reaction Conditions:

    • Problem: The chosen solvent may not be optimal for the specific substrates and catalyst. While various aprotic solvents like benzene, toluene, THF, and dioxane are commonly used, their effectiveness can vary.[2]

    • Solution: Screen a range of anhydrous, non-protic solvents. For aryl azides, which can be problematic, DMF with a [Cp*RuCl]₄ catalyst under microwave irradiation has been shown to be effective.[3]

    • Problem: The reaction temperature may be too low for less reactive substrates.

    • Solution: While some reactive catalysts like Cp*RuCl(COD) can work at room temperature, heating (typically between 60-80°C) can significantly improve the reaction rate and yield for many substrates.[2]

  • Substrate-Related Issues:

    • Problem: Significant steric hindrance from bulky substituents on the alkyne or the azide can impede the cycloaddition.[4]

    • Solution: Consider increasing the reaction time or temperature. In some cases, a higher catalyst loading (e.g., from 1 mol% up to 5 mol%) may be necessary.[2]

    • Problem: Aryl azides are often less reactive and can lead to lower yields and byproduct formation compared to aliphatic azides.[3]

    • Solution: For aryl azides, consider using a more active catalyst system like [Cp*RuCl]₄ in DMF, potentially with microwave heating to improve conversion.[3]

Question 2: I am observing a mixture of regioisomers in my RuAAC reaction with an unsymmetrical internal alkyne. How can I improve the regioselectivity?

Answer: Regioselectivity in RuAAC reactions with internal alkynes is governed by a combination of steric and electronic factors.

  • Electronic Effects: The regioselectivity is often influenced by the electronic properties of the alkyne substituents. Electron-withdrawing groups on the alkyne tend to direct the substitution pattern. For instance, in reactions with ynones or propiolic esters, these electron-withdrawing groups typically end up at the C-4 position of the triazole ring.[1]

  • Steric Effects: The steric bulk of the substituents on the alkyne plays a crucial role. The bulkier substituent generally prefers the less crowded C-4 position of the resulting ruthenacycle intermediate, which corresponds to the C-5 position of the triazole product.

  • Directing Groups: The presence of hydrogen-bond-donating groups (like alcohols or amines) in the propargylic position of the alkyne can strongly direct the regioselectivity. These groups can form a hydrogen bond with the chloride ligand on the ruthenium catalyst, leading to the substituent being placed at the C-5 position of the triazole.[1]

To improve regioselectivity, consider modifying the alkyne substrate to enhance these electronic or steric differences, or to introduce a directing group.

Copper-Catalyzed Synthesis of 1,4,5-Trisubstituted Triazoles

Question 3: Can I synthesize tetrasubstituted triazoles using a copper catalyst? I thought CuAAC was only for terminal alkynes.

Answer: While the classic CuAAC reaction is indeed limited to terminal alkynes to produce 1,4-disubstituted triazoles, there are advanced one-pot methodologies that utilize copper catalysis to generate 1,4,5-trisubstituted triazoles. These often involve a three-component reaction where an intermediate triazolyl-copper species is trapped by an electrophile.[5]

Question 4: My one-pot copper-catalyzed reaction to form a 1,4,5-trisubstituted triazole is failing or giving low yields. What are the common issues?

Answer: The success of these multi-component reactions depends on the careful orchestration of the reaction sequence.

  • Instability of Intermediates: The key triazolyl-copper intermediate may be unstable or may not form efficiently.

    • Solution: Ensure that the copper(I) catalyst is active. If starting from a Cu(II) source, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity. When using a Cu(I) salt like CuI, the absence of oxygen is critical to prevent oxidation to inactive Cu(II).[6]

  • Side Reactions: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

    • Solution: Maintain a strictly inert atmosphere and use a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state. The choice of ligand can also be crucial in preventing side reactions.[7]

  • Poor Electrophile Trapping: The trapping of the triazolyl-copper intermediate by the third component (the electrophile) may be inefficient.

    • Solution: The choice of electrophile and solvent is critical. For instance, in the synthesis of 5-iodo-1,4,5-trisubstituted triazoles, using ICl in THF has been shown to be more effective than using I₂ in other solvents.[5] The concentration and timing of the addition of the electrophile may also need optimization.

Data Presentation: Impact of Reaction Conditions

Quantitative data is crucial for optimizing reaction conditions. The following tables summarize the effects of different parameters on the yield of tetrasubstituted triazoles.

Table 1: Effect of Solvent on RuAAC Reaction Yield

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1BenzeneCpRuCl(COD)80280
2TolueneCpRuCl(PPh₃)₂804~70
31,4-Dioxane[CpRuCl]₄110 (MW)0.33Low
4THFCpRuCl(PPh₃)₂650.5Low
5DMF[Cp*RuCl]₄110 (MW)0.33>90

Data is compiled and representative of trends reported in the literature.[2][3] Actual yields will vary based on specific substrates.

Table 2: Effect of Catalyst and Temperature on RuAAC Reaction

EntryCatalyst (mol%)TemperatureTimeConversion/Yield
1CpRuCl(PPh₃)₂ (5)80°C4 hLow Yield
2CpRuCl(COD) (1)Room Temp30 minHigh Yield
3[CpRuCl]₄ (10)110°C (MW)20 min>90%
4CpRuCl(PPh₃)₂ (5)60-80°CShorter TimeRapid Reaction
5Cp*RuCl(PPh₃)₂ (5)Room TempLonger TimeHigh Conversion

This table illustrates the general reactivity trends of common RuAAC catalysts.[2][3]

Experimental Protocols

The following are detailed methodologies for the synthesis of tetrasubstituted 1,2,3-triazoles using both ruthenium and copper catalysis.

Protocol 1: General Procedure for RuAAC Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

This protocol is adapted from procedures for the reaction of internal alkynes with azides using a Cp*RuCl(COD) catalyst.[2][8]

Materials:

  • Internal Alkyne (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., Toluene, 1,2-Dichloroethane)

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the internal alkyne (1.0 equiv) and the organic azide (1.1 equiv).

  • Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Stir the mixture at room temperature to ensure dissolution of the reactants.

  • In a separate vial, dissolve the Cp*RuCl(COD) catalyst in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C, although some reactions proceed at room temperature) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: One-Pot Cu(I)-Catalyzed Synthesis of 1-Aryl-4-alkyl-5-iodo-1,2,3-Triazoles

This protocol is based on the method developed for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles.[5]

Materials:

  • Terminal Alkyne (1.2 equiv)

  • Aryl Azide (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Iodine Monochloride (ICl) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry flask under an inert atmosphere, add the aryl azide (1.0 equiv), terminal alkyne (1.2 equiv), and CuI (10 mol%).

  • Add anhydrous THF as the solvent (to achieve a concentration of approximately 0.2 M).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of ICl (1.2 equiv) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of tetrasubstituted 1,2,3-triazoles.

G start Start: Choose Synthesis Strategy ru_path Target: 1,4,5-Trisubstituted (via internal alkyne) start->ru_path cu_path Target: 1,4,5-Trisubstituted (via terminal alkyne + electrophile) start->cu_path ru_reagents Select Reagents: - Internal Alkyne - Azide - Ru Catalyst (e.g., Cp*RuCl(COD)) ru_path->ru_reagents cu_reagents Select Reagents: - Terminal Alkyne - Azide - Electrophile (e.g., ICl) - Cu(I) Catalyst (e.g., CuI) cu_path->cu_reagents conditions Set Conditions: - Anhydrous Solvent - Inert Atmosphere - Temperature (RT to 80°C) ru_reagents->conditions cu_reagents->conditions reaction Run Reaction & Monitor conditions->reaction workup Workup & Purification reaction->workup product Tetrasubstituted 1,2,3-Triazole workup->product

General workflow for tetrasubstituted 1,2,3-triazole synthesis.

G start Problem: Low Yield or Poor Regioselectivity check_catalyst Check Catalyst System start->check_catalyst Is the catalyst active and appropriate? check_conditions Check Reaction Conditions start->check_conditions Are conditions optimal? check_substrates Check Substrates start->check_substrates Are substrates the issue? check_catalyst->check_conditions Yes sol_catalyst Solutions: - Use inert atmosphere - Add catalyst last - Change ligand/catalyst type - Increase catalyst loading check_catalyst->sol_catalyst No check_conditions->check_substrates Yes sol_conditions Solutions: - Screen anhydrous solvents - Optimize temperature - Increase reaction time - Use microwave heating check_conditions->sol_conditions No sol_substrates Solutions: - Verify reagent purity - Modify substituents to reduce  steric hindrance - Introduce directing groups for  regioselectivity check_substrates->sol_substrates Yes end Improved Synthesis sol_catalyst->end sol_conditions->end sol_substrates->end

A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the recommended solvents for the recrystallization of this compound?

A2: Based on literature for analogous compounds, suitable solvents for recrystallization include methanol, ethanol, or a mixture of ethanol and ethyl acetate. The ideal solvent system should be determined empirically by performing small-scale solubility tests.

Q3: What is a typical eluent system for purifying this compound by column chromatography?

A3: A common eluent system for purifying similar triazole derivatives is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc).[1] The ratio of the solvents may need to be optimized to achieve the best separation.

Q4: How can I remove unreacted starting materials after the synthesis?

A4: Unreacted starting materials can often be removed by a suitable work-up procedure before purification, such as liquid-liquid extraction. Subsequent purification by column chromatography is typically effective in separating the product from residual starting materials.

Q5: My purified product has a low melting point. What could be the issue?

A5: A low or broad melting point usually indicates the presence of impurities. Residual solvent or unremoved byproducts can depress the melting point. Further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification - Product loss during transfers.- Incomplete precipitation/crystallization.- Suboptimal chromatography conditions.- Minimize the number of transfer steps.- Cool the recrystallization mixture thoroughly and for a sufficient amount of time.- Optimize the eluent system and column packing for chromatography.
Product is an Oil, Not a Solid - Presence of impurities.- Residual solvent.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC After Purification - Inadequate separation during chromatography.- Decomposition of the product on silica gel.- Adjust the polarity of the eluent system for better separation.- Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine.
Broad Peaks in NMR Spectrum - Presence of paramagnetic impurities.- Sample aggregation.- Treat the sample with a chelating agent if metal contamination is suspected.- Try acquiring the spectrum in a different solvent or at an elevated temperature.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., methanol) at its boiling point.

  • Cooling : Allow the solution to cool slowly to room temperature, then cool it further in an ice bath.

  • Observation : If well-formed crystals appear, the solvent is suitable. If the product precipitates as an oil, or if no crystals form, try a different solvent or a solvent mixture.

  • Procedure : Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.

  • Decolorization : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration : Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization : Allow the filtrate to cool slowly to induce crystallization.

  • Isolation : Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase : Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether-ethyl acetate mixture).

  • Column Packing : Pour the slurry into a glass column and allow the silica gel to pack uniformly.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring : Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification TechniqueEluent/SolventYield (%)Purity (%)Reference
Flash Column ChromatographyPetroleum Ether - Ethyl Acetate (100:10, v:v)81>95 (by NMR)[1]
Flash Column ChromatographyPetroleum Ether - Ethyl Acetate (100:15, v:v)80>95 (by NMR)[1]
RecrystallizationMethanol90.398.1 (by HPLC)[2]
RecrystallizationMethanol81.3>95 (by HPLC)[3]

Note: The data presented is for structurally similar compounds and should be used as a guideline. Actual results may vary.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound Workup Aqueous Work-up (e.g., Extraction) CrudeProduct->Workup PurificationChoice Choice of Purification Workup->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High initial purity ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Complex mixture PurityAnalysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->PurificationChoice Purity < 95% PureProduct Pure Product PurityAnalysis->PureProduct Purity ≥ 95%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots CheckTLC->MultipleSpots Yes SingleSpot Single Tailing Spot CheckTLC->SingleSpot No, single spot NoSpot Product Insoluble/Stuck CheckTLC->NoSpot No spot visible ActionMultiple Re-purify by Column Chromatography with Optimized Eluent MultipleSpots->ActionMultiple ActionSingle Consider Different Stationary Phase (e.g., Alumina) SingleSpot->ActionSingle ActionNoSpot Change Eluent Polarity Drastically or use a Different Visualization Technique NoSpot->ActionNoSpot

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 5-Methyl-1,2,3-Triazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1,2,3-triazole-4-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-aryl-5-methyl-1,2,3-triazole-4-carboxylates?

A1: The most prevalent method is a variation of the Huisgen 1,3-dipolar cycloaddition, specifically the base-catalyzed reaction between an aryl azide and ethyl acetoacetate. This reaction proceeds via a Dimroth rearrangement mechanism.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions include:

  • Formation of the 4-methyl regioisomer: This is the most common side product, resulting in a mixture of 1-aryl-5-methyl-1,2,3-triazole-4-carboxylate and 1-aryl-4-methyl-1,2,3-triazole-5-carboxylate.

  • Hydrolysis of the ester group: The basic reaction conditions can lead to the saponification of the ethyl carboxylate group to a carboxylic acid.

  • Claisen condensation of ethyl acetoacetate: The base can catalyze the self-condensation of the ethyl acetoacetate starting material, leading to byproducts.

Q3: How can I minimize the formation of the unwanted 4-methyl regioisomer?

A3: The regioselectivity of the reaction is influenced by the choice of base and solvent. Generally, using a sodium alkoxide base, such as sodium ethoxide, in an alcoholic solvent like ethanol or methanol tends to favor the formation of the desired 5-methyl isomer.

Q4: What is the Dimroth rearrangement and how does it apply to this synthesis?

A4: The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, including triazoles. In this synthesis, the initial cycloaddition product can undergo a ring-opening and ring-closing sequence, leading to the thermodynamically more stable 1,5-disubstituted triazole.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 5-Methyl-1,2,3-Triazole-4-Carboxylate
Possible Cause Suggested Solution
Suboptimal Base The choice of base is critical. Sodium ethoxide or sodium methoxide in the corresponding alcohol solvent is commonly used and generally gives good yields of the 5-methyl isomer.
Inappropriate Solvent Protic solvents like ethanol or methanol are generally preferred. Aprotic solvents may lead to a different regioisomeric ratio or lower yields.
Incorrect Reaction Temperature The reaction is often carried out at room temperature or with gentle heating. Higher temperatures may promote side reactions.
Presence of Water Water can lead to hydrolysis of the ester and can interfere with the base. Ensure all reagents and solvents are dry.
Inefficient Purification The desired product and the regioisomeric byproduct can be difficult to separate. Optimize your column chromatography conditions (see Problem 2).
Problem 2: High Percentage of the 4-Methyl Regioisomer in the Product Mixture
Possible Cause Suggested Solution
Incorrect Base/Solvent System The regioselectivity is highly dependent on the reaction conditions. Refer to the table below for a comparison of different systems. Sodium alkoxides in alcoholic solvents generally favor the 5-methyl isomer.
Reaction Time Prolonged reaction times might in some cases lead to equilibration and a change in the isomer ratio. Monitor the reaction by TLC to determine the optimal time.
Aryl Azide Substituents The electronic nature of the substituents on the aryl azide can influence the regioselectivity. Electron-withdrawing groups may affect the isomer ratio.
Problem 3: Presence of Carboxylic Acid Byproduct
Possible Cause Suggested Solution
Hydrolysis of the Ester The presence of water in the reaction mixture, especially under basic conditions, will promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Workup Procedure Acidic workup conditions can also lead to ester hydrolysis if not performed carefully at low temperatures.
Purification The carboxylic acid can usually be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the workup.
Problem 4: Formation of Viscous, Unidentified Byproducts
Possible Cause Suggested Solution
Claisen Condensation The base can catalyze the self-condensation of ethyl acetoacetate. This can be minimized by adding the base to a mixture of the aryl azide and ethyl acetoacetate, rather than pre-mixing the base and ethyl acetoacetate.
Decomposition of Starting Materials Aryl azides can be unstable, especially when heated. Ensure the reaction temperature is controlled.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Regioselectivity of 1-Aryl-5-Methyl-1,2,3-Triazole-4-Carboxylate Synthesis

Aryl Azide Base Solvent Temperature (°C) Time (h) Yield of 5-Methyl Isomer (%) Ratio of 5-Methyl to 4-Methyl Isomer Reference
4-Nitrophenyl azideSodium MethoxideMethanolRoom Temp8GoodMajor product[3]
Phenyl azideSodium EthoxideEthanolReflux2ModerateMajor productFictionalized Example
4-Methoxyphenyl azidePotassium CarbonateDMF8012LowMixtureFictionalized Example
4-Chlorophenyl azideSodium HydrideTHFRoom Temp24ModerateMixtureFictionalized Example

Note: The data in this table is compiled from various sources and includes illustrative examples. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-nitrophenyl)-5-methyl-1,2,3-triazole-4-carboxylate[3]

Materials:

  • 4-Nitrophenyl azide

  • Ethyl acetoacetate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenyl azide (1.0 eq) in anhydrous methanol.

  • Add ethyl acetoacetate (1.05 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 5-methyl isomer from the 4-methyl isomer and other impurities.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reagents Mix Aryl Azide and Ethyl Acetoacetate in Methanol start->reagents cooling Cool to 0°C reagents->cooling base_addition Add Sodium Methoxide (portion-wise) cooling->base_addition reaction Stir at Room Temperature (8-12h) base_addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Ice Water and Extract with DCM monitoring->workup Reaction Complete purification Column Chromatography (Silica Gel) workup->purification product Isolated 5-Methyl-1,2,3-triazole- 4-carboxylate purification->product

Caption: General experimental workflow for the synthesis of 5-methyl-1,2,3-triazole-4-carboxylates.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_isomers Analyze Crude Product for Regioisomer Ratio (NMR/LC-MS) start->check_isomers high_isomer High Percentage of 4-Methyl Isomer? check_isomers->high_isomer optimize_conditions Optimize Base/Solvent System (e.g., NaOEt in EtOH) high_isomer->optimize_conditions Yes check_hydrolysis Check for Carboxylic Acid Byproduct (IR/NMR) high_isomer->check_hydrolysis No end Improved Yield optimize_conditions->end hydrolysis_present Hydrolysis Confirmed? check_hydrolysis->hydrolysis_present use_dry_reagents Use Anhydrous Solvents and Reagents hydrolysis_present->use_dry_reagents Yes check_claisen Check for High Molecular Weight Byproducts hydrolysis_present->check_claisen No use_dry_reagents->end claisen_present Claisen Condensation Suspected? check_claisen->claisen_present modify_addition Modify Order of Addition: Add Base to Azide/Ester Mixture claisen_present->modify_addition Yes claisen_present->end No modify_addition->end

Caption: Troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,3-dipolar cycloaddition reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a 1,3-dipolar cycloaddition reaction?

A1: The key parameters to optimize are the choice of solvent, reaction temperature, catalyst, and the concentration of reactants. The stability and purity of the 1,3-dipole and the dipolarophile are also crucial for a successful reaction.[1][2]

Q2: How does the solvent affect the outcome of a 1,3-dipolar cycloaddition?

A2: Solvent polarity can significantly influence the reaction rate and yield.[1] While some 1,3-dipolar cycloadditions are not heavily affected by solvent choice, others show marked improvement in specific solvents.[1] For instance, polar solvents can accelerate reactions involving polar transition states.[2] It is often recommended to screen a range of solvents with varying polarities, including "green" solvents like ionic liquids or water.[2][3]

Q3: What is the role of a catalyst in 1,3-dipolar cycloadditions?

A3: Catalysts, such as Lewis acids (e.g., Cu(I), Cu(II), Zn(OTf)₂, Ag(I) complexes), can significantly enhance the reaction rate and influence selectivity by lowering the LUMO energy of the dipolarophile.[2] Organocatalysts can also be employed for asymmetric cycloadditions to achieve high enantioselectivity.

Q4: How can I minimize side reactions in my 1,3-dipolar cycloaddition?

A4: A common side reaction is the dimerization of the 1,3-dipole, especially for unstable dipoles like nitrile oxides and azomethine ylides.[2] This can often be mitigated by generating the 1,3-dipole in situ or by slowly adding the dipole precursor to the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My 1,3-dipolar cycloaddition reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low/No Yield check_reactants 1. Check Reactant Stability & Purity start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions Reactants are pure & stable sub_reactants1 Instability of 1,3-dipole? Generate in situ. check_reactants->sub_reactants1 sub_reactants2 Purity of dipolarophile? Purify starting materials. check_reactants->sub_reactants2 check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions optimized sub_conditions1 Screen Solvents (Polar & Apolar) check_conditions->sub_conditions1 sub_conditions2 Vary Temperature (Increase or Decrease) check_conditions->sub_conditions2 sub_conditions3 Add Catalyst (Lewis Acid or Organocatalyst) check_conditions->sub_conditions3 success Improved Yield check_side_reactions->success Side reactions minimized sub_side_reactions1 Dimerization of 1,3-dipole? Slow addition of precursor. check_side_reactions->sub_side_reactions1

Caption: A workflow diagram for troubleshooting low yield in 1,3-dipolar cycloadditions.

Detailed Troubleshooting Steps:

  • Assess Reactant Stability and Purity:

    • 1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are unstable and are best generated in situ.[1][2] If using an isolated dipole, ensure it has been stored correctly.

    • Dipolarophile Purity: Ensure the dipolarophile is pure and free of inhibitors.

  • Optimize Reaction Conditions:

    • Solvent: Screen a variety of solvents with different polarities.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields in some cases.[1]

    • Temperature: Thermal cycloadditions may require elevated temperatures. However, excessive heat can cause decomposition. A systematic temperature screen is advisable.[2]

    • Concentration: Increasing the concentration of reactants may improve slow reaction rates.[1]

    • Catalyst: If uncatalyzed, consider adding a Lewis acid or organocatalyst. For catalyzed reactions, ensure the catalyst is active and not poisoned.

  • Investigate Side Reactions:

    • Dimerization: The 1,3-dipole may dimerize. This can be reduced by the slow addition of the 1,3-dipole precursor to the reaction mixture.

    • Decomposition: Reactants or products might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to identify side products.

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

A: The selectivity of a 1,3-dipolar cycloaddition is governed by electronic and steric factors. Modifying the reaction conditions can often improve selectivity.

Troubleshooting Workflow for Poor Selectivity

G start Poor Selectivity regio Regioselectivity Issue start->regio stereo Stereoselectivity Issue start->stereo regio_sol1 Modify Dipolarophile/ Dipole Electronics regio->regio_sol1 regio_sol2 Change Catalyst (e.g., different Lewis acid) regio->regio_sol2 regio_sol3 Vary Solvent regio->regio_sol3 stereo_sol1 Use Chiral Catalyst (for enantioselectivity) stereo->stereo_sol1 stereo_sol2 Modify Steric Bulk of Reactants stereo->stereo_sol2 stereo_sol3 Lower Reaction Temperature stereo->stereo_sol3 success Improved Selectivity regio_sol3->success stereo_sol3->success

Caption: A workflow for troubleshooting poor selectivity in 1,3-dipolar cycloadditions.

Strategies to Improve Selectivity:

  • Regioselectivity:

    • Frontier Molecular Orbital (FMO) Theory: The regioselectivity is often dictated by the FMO interactions. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups can favor reactions with electron-poor dipoles (Inverse Electron Demand).[1]

    • Catalysis: The choice of catalyst can significantly influence regioselectivity. For example, in azide-alkyne cycloadditions, copper catalysts typically yield the 1,4-disubstituted triazole, whereas ruthenium catalysts can favor the 1,5-regioisomer.

    • Solvent: The solvent can influence the transition state energies, thereby affecting regioselectivity.

  • Stereoselectivity:

    • Chiral Catalysts: For enantioselective reactions, employing a chiral Lewis acid or organocatalyst is a common strategy.

    • Steric Hindrance: Introducing bulky substituents on either the dipole or dipolarophile can favor the formation of one stereoisomer over another.

    • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the optimization of common 1,3-dipolar cycloaddition reactions.

Table 1: Solvent Effects on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1DCMCuI (1)304Moderate[4]
21,4-DioxaneCuI (1)304Moderate[4]
3DMFCuI (1)304Low[4]
4DMSOCuI (1)304Low[4]
5CyreneCuI (1)304High[4]
6WaterCuCl (ligand-free)80190[5]
7GlycerolCuI (2)rt6Quantitative[6]
8Choline Chloride/Glycerol (1:2)1 (0.05)7024Quantitative[6]

Table 2: Catalyst and Solvent Effects on the Regioselectivity of Nitrone-Olefin Cycloadditions

1,3-DipoleDipolarophileCatalystSolventRegioisomeric Ratio (4-substituted:5-substituted)Yield (%)Reference
C-Phenyl-N-methylnitroneStyreneNoneToluene15:8580[7]
C-Phenyl-N-methylnitroneMethyl AcrylateNoneToluene>95:585[7]
NitroneElectron-poor alkene--Favors 4-substituted-[7]
NitroneElectron-rich alkene--Favors 5-substituted-[7]

Table 3: Optimization of Azomethine Ylide Cycloaddition with (E)-Chalcone

EntryAmino AcidSolventCatalystTemperature (°C)Time (h)Yield (%)
1SarcosineTolueneNoneReflux1275
2SarcosineAcetonitrileNoneReflux882
3Sarcosine[bmim][BF₄]None500.595
4L-Phenylalanine[bmim][BF₄]Nonert270-77

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

1. Reagent Preparation:

  • Prepare a 1 M solution of sodium ascorbate in deoxygenated water.

  • Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.

  • Prepare a 100 mM solution of a suitable ligand (e.g., TBTA) in DMSO or another appropriate solvent.

2. Reaction Setup (under an inert atmosphere):

  • To a reaction vial, add the azide (1.0 equivalent) dissolved in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Add the terminal alkyne (1.0-1.2 equivalents).

  • Add the ligand solution (e.g., 1-10 mol%).

  • Add the CuSO₄·5H₂O solution (e.g., 1-10 mol%).

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-100 mol%).

3. Reaction Monitoring:

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for an in situ Generation of an Azomethine Ylide and Subsequent Cycloaddition

This protocol describes the generation of an azomethine ylide from an α-amino acid and an aldehyde, followed by its reaction with a dipolarophile.

1. Reaction Setup:

  • To a reaction flask, add the α-amino acid (e.g., sarcosine or proline, 1.0 equivalent) and the dipolarophile (1.0 equivalent) in a suitable solvent (e.g., toluene or acetonitrile).

  • Add the aldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux.

2. Reaction Monitoring:

  • Monitor the reaction for the consumption of the starting materials by TLC or LC-MS. The formation of the product can also be tracked.

3. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired cycloadduct.

References

Technical Support Center: Overcoming Low Solubility of Triazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with triazole intermediates during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My triazole intermediate is poorly soluble in common organic solvents. What are the initial steps I should take?

A1: Low solubility in organic solvents can hinder reaction progress, purification, and characterization. A systematic approach to solvent screening is the recommended first step.

  • Initial Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. It is advisable to start with common laboratory solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMF, DMSO).

  • Gentle Heating: Increasing the temperature can enhance the dissolution rate and solubility of many compounds.[1] However, it is crucial to first assess the thermal stability of your triazole intermediate to prevent degradation.

  • Co-solvent Systems: If single solvent systems are ineffective, a mixture of solvents can be employed. The use of co-solvents alters the polarity of the solvent system, which can significantly improve the solubility of your compound.[2] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and then dilute it with a "poor" solvent in which the compound is less soluble but the overall mixture maintains solubility.

Q2: My triazole intermediate precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

A2: This phenomenon, often termed "precipitation upon dilution," is a frequent challenge when transitioning from an organic stock solution to an aqueous-based assay system.

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to reduce its potential to cause compound precipitation and to minimize any confounding effects on the biological assay itself.

  • Employ Co-solvents: Instead of DMSO alone, consider preparing your stock solution in a co-solvent system. For instance, a mixture of DMSO and ethanol might provide a more stable transition into the aqueous buffer.

  • Formulation Strategies: For persistent precipitation issues, more advanced formulation strategies are necessary to increase the aqueous solubility of the triazole intermediate. These can include the use of cyclodextrins, solid dispersions, or creating a nanosuspension.

Q3: I need to improve the aqueous solubility of my triazole intermediate for in vivo studies. What are the most effective strategies?

A3: Enhancing aqueous solubility is critical for achieving adequate bioavailability in preclinical and clinical studies. Several advanced techniques can be employed:

  • pH Modification: For ionizable triazole intermediates, adjusting the pH of the solution can significantly increase solubility. The solubility of weakly basic triazoles, for example, can often be increased in acidic conditions.

  • Salt Formation: Converting the triazole intermediate into a salt is a widely used and effective method for increasing aqueous solubility, provided the molecule has ionizable functional groups.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate. Techniques such as micronization and nanosuspension preparation are effective for this purpose.

  • Solid Dispersions: Dispersing the triazole intermediate within a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3][4] This amorphous form is thermodynamically more soluble than the crystalline form.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[5]

Quantitative Solubility Data

The following tables summarize solubility data for several triazole-containing compounds in various solvents and conditions.

Table 1: Solubility of Itraconazole using Different Enhancement Techniques

Enhancement TechniqueCarrier/SystemMolar Ratio (Drug:Carrier)Solubility (µg/mL)Fold IncreaseReference
None (Pure Drug) --4.5 (in pH 1.2)-[5]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HPβCD)1:212.39~2.8[5]
Cyclodextrin Complexation Randomized Methylated-β-cyclodextrin (RAMEB)1:214.05~3.1[5]
Cyclodextrin Complexation with Polymer RAMEB with PEG 40001:228.72~6.4[5]
Solid Dispersion (Aerosol Solvent Extraction) HPMC 2910-~2440~610[3][6]
Solid Dispersion (Hot Melt Extrusion) Soluplus®-236.2~52.5[4]
Solid Dispersion (Hot Melt Extrusion) Kollidon® VA 64 (XL-10)-329.1~73.1[4]

Table 2: Solubility of Voriconazole in Various Media

Solvent/MediumpHSolubility (mg/mL)Reference
Water70.61[7]
WaterRoom Temp0.5[8]
Acidic Conditions1.22.7[9]
Ethanol-~20[10]
DMSO-~20[10]
10% Poloxamer (F127) Solution-up to 2[7]
15% Poloxamer (F127) Solution-up to 3[7]

Table 3: Solubility of Posaconazole with Different Solubilization Approaches

Solubilization ApproachCo-solvent/SystemConcentration (% v/v)Solubility (mg/mL)Reference
Co-solvency Polyethylene Glycol-400 (PEG-400)10020.228 ± 0.0169[1]
Co-solvency Propylene Glycol (PG)10017.204 ± 0.0178[1]

Experimental Protocols

Protocol 1: Preparation of a Triazole Intermediate Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion, a common technique for enhancing the solubility of poorly soluble compounds like itraconazole.[11]

Materials:

  • Triazole intermediate

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), HPMC)

  • Common solvent (e.g., methanol, ethanol, dichloromethane, chloroform) that dissolves both the drug and the carrier.

  • Rotary evaporator or vacuum oven

Procedure:

  • Accurately weigh the triazole intermediate and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2).

  • Dissolve both the triazole intermediate and the carrier in a sufficient amount of the common solvent in a round-bottom flask.

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Once the solvent is removed, a thin film or solid mass will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be collected, pulverized, and sieved to obtain a uniform powder.

  • Characterize the solid dispersion for its amorphous nature (using DSC or PXRD) and determine the improvement in dissolution rate.

Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method

This protocol outlines the kneading method for preparing an inclusion complex of a triazole intermediate with a cyclodextrin, as demonstrated with itraconazole.[5]

Materials:

  • Triazole intermediate

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water-ethanol solution

  • Mortar and pestle

Procedure:

  • Accurately weigh the triazole intermediate and the cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.

  • Gradually add the triazole intermediate to the paste while triturating the mixture continuously.

  • Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.

  • If the mixture becomes too dry, add a small amount of the solvent to maintain a suitable consistency.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be crushed, pulverized, and sieved.

  • Confirm the formation of the inclusion complex and evaluate its solubility enhancement.

Protocol 3: Nanosuspension Preparation by Wet Milling

This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble triazole intermediate to enhance its dissolution rate.[12]

Materials:

  • Triazole intermediate

  • Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the triazole intermediate in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension. The volume of the milling media is typically optimized for efficient grinding.

  • Mill the suspension at a high speed for a predetermined duration. This step may require optimization and can range from several hours to days.

  • After milling, separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

  • Evaluate the dissolution behavior of the nanosuspension compared to the unmilled drug.

Visualizations

G cluster_start Initial Observation cluster_screening Initial Troubleshooting cluster_advanced Advanced Strategies cluster_outcome Desired Outcome start Low Solubility of Triazole Intermediate solvent_screening Solvent Screening (Polar & Aprotic) start->solvent_screening Start Here heating Gentle Heating (Check Stability) solvent_screening->heating If still insoluble cosolvents Co-solvent System heating->cosolvents If heating is insufficient ph_modification pH Modification (for ionizable compounds) cosolvents->ph_modification For aqueous systems solid_dispersion Solid Dispersion cosolvents->solid_dispersion If more robust solution needed particle_reduction Particle Size Reduction (Nanosuspension) cosolvents->particle_reduction cyclodextrin Cyclodextrin Complexation cosolvents->cyclodextrin end Improved Solubility & Dissolution ph_modification->end solid_dispersion->end particle_reduction->end cyclodextrin->end

Caption: Troubleshooting workflow for low solubility of triazole intermediates.

G cluster_materials Materials cluster_process Process cluster_product Final Product drug Triazole Intermediate dissolve Dissolve Drug & Carrier in Solvent drug->dissolve carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->dissolve solvent Common Solvent solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry process Pulverize & Sieve dry->process product Amorphous Solid Dispersion Powder process->product G start Precipitation in Aqueous Buffer? low_dmso Reduce Final DMSO Concentration (<0.5%) start->low_dmso Yes end Problem Solved start->end No cosolvent_stock Use Co-solvent Stock Solution (e.g., DMSO/Ethanol) low_dmso->cosolvent_stock Still Precipitates low_dmso->end Soluble advanced_formulation Employ Advanced Formulation Strategy cosolvent_stock->advanced_formulation Still Precipitates cosolvent_stock->end Soluble cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension cyclodextrin->end solid_dispersion->end nanosuspension->end

References

Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges in achieving high regioselectivity in triazole formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the regioselectivity in azide-alkyne cycloaddition reactions?

The choice of catalyst is the most critical factor in controlling the regioselectivity of the 1,3-dipolar cycloaddition between azides and terminal alkynes.[1] The uncatalyzed thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2] In contrast, catalyzed reactions offer high regioselectivity.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[5][6]

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[3][7] This method is complementary to CuAAC and is valuable when the 1,5-substitution pattern is required for biological activity or material properties.[3]

Q2: How do the mechanisms of CuAAC and RuAAC differ to produce different regioisomers?

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different mechanistic pathways.[3]

  • In CuAAC , the reaction proceeds through a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, furnishes the 1,4-disubstituted triazole.[8]

  • In RuAAC , the reaction involves the formation of a ruthenacycle intermediate.[3] This intermediate is formed by the oxidative coupling of the alkyne and azide to the ruthenium center. Subsequent reductive elimination from this ruthenacycle yields the 1,5-disubstituted triazole.[3]

Q3: Can I use internal alkynes in these catalyzed reactions?

The applicability of internal alkynes depends on the catalyst system.

  • CuAAC is generally limited to terminal alkynes because the mechanism requires the formation of a copper-acetylide from the terminal proton.[7]

  • RuAAC , on the other hand, is compatible with both terminal and internal alkynes, providing access to 1,4,5-trisubstituted 1,2,3-triazoles.[7]

Q4: What are some common sources of copper(I) for CuAAC reactions?

The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation to the catalytically inactive Cu(II), it is often generated in situ.[5][9] Common methods include:

  • Reduction of a Cu(II) salt: A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used in combination with a reducing agent like sodium ascorbate.[5][9] This is a very common and convenient method.

  • Direct use of a Cu(I) salt: Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[6][10] These reactions may require the presence of a base.

  • Disproportionation of Cu(II): The presence of metallic copper can facilitate the disproportionation of Cu(II) to generate the active Cu(I) species.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers in a CuAAC reaction)
Possible Cause Troubleshooting Steps
Inefficient Catalysis / Competing Thermal Reaction The uncatalyzed thermal Huisgen cycloaddition can occur at elevated temperatures, leading to a mixture of regioisomers.[11] Ensure your reaction is running at or near room temperature.[4] If the catalyzed reaction is slow, the thermal pathway may become more competitive.
Catalyst Inactivation The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.[9] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) or use a sufficient excess of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[5]
Poor Catalyst/Reactant Solubility If the copper catalyst or reactants are not well-dissolved, the catalytic cycle can be hindered.[11] Use a solvent system that effectively dissolves all components. Common solvents for CuAAC include water, t-BuOH/H₂O mixtures, and DMSO.[6]
Ligand Issues The choice and concentration of a ligand can significantly impact the reaction rate. While some ligands can accelerate the reaction, an excess of certain ligands can be inhibitory.[12] If using a ligand, consider optimizing its concentration.
Issue 2: Low or No Product Yield
Possible Cause Troubleshooting Steps
Impure or Degraded Starting Materials Ensure the purity of your azide and alkyne. Azides can be sensitive to light and heat. Use freshly prepared or purified starting materials.[13]
Catalyst Poisoning Certain functional groups, such as thiols, can act as poisons for the copper catalyst.[2] If your substrates contain such groups, consider using a protecting group strategy or a more robust catalyst system.
Suboptimal Reaction Conditions The reaction rate can be influenced by temperature, solvent, and catalyst loading.[13] Systematically screen these parameters to find the optimal conditions for your specific substrates. For example, polar solvents like DMSO and water can enhance the rate of CuAAC reactions.[6]
Formation of Byproducts Oxidative coupling of the terminal alkyne can be a significant side reaction, especially in the presence of oxygen.[2] This can be minimized by working under inert conditions and using a reducing agent.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Removal of Copper Catalyst Residual copper can be difficult to remove and may interfere with downstream applications. Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.
Separation of Regioisomers If you have a mixture of regioisomers, their separation by column chromatography can be challenging due to their similar polarities. Optimizing the reaction for higher regioselectivity is the best approach. If separation is necessary, careful selection of the stationary and mobile phases for chromatography is required. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[14]

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis

FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Alkyne Substrate Terminal alkynesTerminal and internal alkynes
Typical Catalyst Cu(I) salts (e.g., CuI, CuSO₄/ascorbate)Cp*RuCl complexes
Typical Solvents Water, t-BuOH/H₂O, DMSOToluene, Benzene, THF, Dioxane
Key Advantage High efficiency, mild conditions, cornerstone of "click chemistry"Access to 1,5-isomers and fully substituted triazoles

Table 2: Effect of Solvent on a Model RuAAC Reaction Yield

SolventYield (%)
Toluene85
THF78
Dioxane75
DMF92 (for aryl azides)
CH₂Cl₂65
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and reaction conditions. Data adapted from literature reports.[11]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
  • Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.).

  • Reaction Initiation: To the vigorously stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air and moisture.[11]

  • Reactant Preparation: In a Schlenk flask, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 1-5 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the designated temperature (can range from room temperature to elevated temperatures).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

CuAAC_vs_RuAAC cluster_CuAAC Copper-Catalyzed (CuAAC) Pathway cluster_RuAAC Ruthenium-Catalyzed (RuAAC) Pathway Cu_Alkyne Copper-Acetylide Intermediate Azide_Cu Azide Coordination Cu_Alkyne->Azide_Cu Six_Membered_Ring Six-Membered Copper Intermediate Azide_Cu->Six_Membered_Ring Cyclization Product_14 1,4-Disubstituted Triazole Six_Membered_Ring->Product_14 Rearrangement & Protonolysis Ru_Complex Ruthenium Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_Complex->Ruthenacycle Oxidative Coupling Product_15 1,5-Disubstituted Triazole Ruthenacycle->Product_15 Reductive Elimination Start Azide + Terminal Alkyne Start->Cu_Alkyne Cu(I) Catalyst Start->Ru_Complex Ru(II) Catalyst

Caption: Catalytic cycles for CuAAC leading to 1,4-triazoles and RuAAC yielding 1,5-triazoles.

Troubleshooting_Workflow Start Experiment Start: Regioselective Triazole Synthesis Check_Regioselectivity Check Regioselectivity Start->Check_Regioselectivity Poor_Regioselectivity Poor Regioselectivity Check_Regioselectivity->Poor_Regioselectivity No Good_Regioselectivity Good Regioselectivity Check_Regioselectivity->Good_Regioselectivity Yes Poor_Regioselectivity->Start Optimize Catalyst, Temperature, Solvent Check_Yield Check Yield Good_Regioselectivity->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Good Yield Check_Yield->Good_Yield Yes Low_Yield->Start Check Reagents, Optimize Conditions Purification Purification Good_Yield->Purification Final_Product Pure Regioisomer Purification->Final_Product

Caption: A logical workflow for troubleshooting common issues in regioselective triazole synthesis.

References

Technical Support Center: Troubleshooting Byproduct Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common issues related to byproduct formation in popular triazole synthesis methods, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Dimroth Rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?

A1: The most prevalent byproduct in CuAAC reactions is the diacetylene from the oxidative homo-coupling of the terminal alkyne substrate. This is especially common when the reaction is exposed to oxygen. Another potential issue is the formation of a mixture of 1,4- and 1,5-regioisomers if the copper(I) catalyst is not effectively catalyzing the reaction, leading to the thermal Huisgen cycloaddition pathway.[1][2][3]

Q2: Why is my Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction giving a low yield and multiple products, especially with aryl azides?

A2: Aryl azides can be problematic substrates in RuAAC, often leading to low yields and the formation of byproducts.[4][5] This can be due to catalyst deactivation or decomposition of the azide at the elevated temperatures sometimes required for the reaction.[4] Strongly electron-withdrawing groups on the aryl azide can exacerbate this issue.[4]

Q3: What is the Dimroth rearrangement and when should I be concerned about it during triazole synthesis?

A3: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places.[6][7][8] You should be concerned about this rearrangement if your triazole product has an amino or imino group at the 5-position, as these are known to undergo this rearrangement, particularly under acidic or basic conditions, or with heating.[1][6][7]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: I am observing a significant amount of a byproduct that I suspect is the homo-coupled diacetylene of my alkyne.

Solution: Oxidative homo-coupling is a common side reaction in CuAAC. Here are several strategies to minimize its formation:

  • Deoxygenate your reaction mixture: Oxygen is a key culprit in the oxidation of the copper(I) catalyst and the alkyne. Purging your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents can significantly reduce this byproduct.

  • Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate, helps to keep the copper in its active +1 oxidation state and scavenges dissolved oxygen.[3]

  • Optimize your ligand: The choice of ligand can influence the stability of the copper(I) catalyst and minimize side reactions. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used to stabilize the catalyst and improve reaction efficiency.

  • Control reactant concentrations: Keeping the concentration of the alkyne from being excessively high can also help to reduce the rate of the bimolecular homo-coupling reaction.

Table 1: Effect of Reaction Conditions on Diacetylene Byproduct Formation in CuAAC

ParameterCondition ACondition BByproduct YieldReference
Atmosphere AirArgonHighLow
Reducing Agent NoneSodium Ascorbate (10 mol%)ModerateVery Low
Ligand NoneTBTA (5 mol%)ModerateLow

Note: "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on typical experimental observations. Actual yields will vary depending on the specific substrates and other reaction conditions.

Problem: My CuAAC reaction is producing a mixture of 1,4- and 1,5-regioisomers.

Solution: The formation of a mixture of regioisomers indicates that the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is competing with the copper-catalyzed pathway.[1][2] To favor the formation of the 1,4-regioisomer, consider the following:

  • Ensure an active catalyst: The copper must be in the +1 oxidation state to be catalytically active. If your copper source is a Cu(II) salt (e.g., CuSO₄), ensure you are using a sufficient amount of a reducing agent like sodium ascorbate.

  • Increase catalyst loading: In some cases, increasing the concentration of the copper(I) catalyst can accelerate the desired catalyzed reaction, outcompeting the thermal pathway.

  • Optimize reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote the uncatalyzed reaction. Try running the reaction at a lower temperature for a longer period.

Workflow for Troubleshooting CuAAC Byproducts

cuaac_troubleshooting start Byproduct Observed in CuAAC byproduct_type Identify Byproduct start->byproduct_type homocoupling Homo-coupled Diacetylene byproduct_type->homocoupling Diacetylene isomers Mixture of Regioisomers byproduct_type->isomers Isomers solution_homocoupling Implement Solutions for Homo-coupling: - Deoxygenate reaction - Add reducing agent (e.g., NaAsc) - Use stabilizing ligand (e.g., TBTA) - Adjust alkyne concentration homocoupling->solution_homocoupling solution_isomers Implement Solutions for Isomer Formation: - Ensure active Cu(I) catalyst - Increase catalyst loading - Optimize reaction temperature isomers->solution_isomers end Desired Triazole Product solution_homocoupling->end solution_isomers->end

Caption: Troubleshooting workflow for common byproducts in CuAAC reactions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Problem: My RuAAC reaction with an aryl azide is resulting in a low yield and a complex mixture of byproducts.

Solution: Aryl azides are known to be challenging substrates in RuAAC.[4][5] The following strategies can help improve the outcome:

  • Catalyst Selection: The choice of ruthenium catalyst is critical. While CpRuCl(PPh₃)₂ is commonly used, for problematic aryl azides, the tetrameric complex [CpRuCl]₄ in DMF has been shown to be more effective.[4]

  • Reaction Conditions: Microwave irradiation can sometimes improve yields and reduce reaction times for challenging substrates.[4]

  • Substituent Effects: Be aware that aryl azides with sterically demanding ortho-substituents or strongly electron-withdrawing groups are particularly prone to low yields and byproduct formation.[4] If possible, consider using an aryl azide with less challenging substituents.

Table 2: Catalyst and Substrate Effects on RuAAC of Aryl Azides

Aryl Azide SubstituentCatalystYield of 1,5-TriazoleCommentsReference
4-MethoxyCpRuCl(PPh₃)₂LowSignificant byproduct formation[5]
4-Methoxy[CpRuCl]₄GoodCleaner reaction profile[4]
4-Nitro[CpRuCl]₄No ReactionCatalyst deactivation/azide decomposition[4]
2,6-Dimethyl[CpRuCl]₄LowSteric hindrance[4]

Logical Pathway for Optimizing RuAAC with Aryl Azides

ruaac_optimization start Low Yield/Byproducts in RuAAC with Aryl Azide catalyst_choice Evaluate Ruthenium Catalyst start->catalyst_choice standard_catalyst Using CpRuCl(PPh₃)₂? catalyst_choice->standard_catalyst Yes reaction_conditions Optimize Reaction Conditions catalyst_choice->reaction_conditions No alternative_catalyst Switch to [CpRuCl]₄ in DMF standard_catalyst->alternative_catalyst alternative_catalyst->reaction_conditions microwave Consider Microwave Irradiation reaction_conditions->microwave substrate_evaluation Assess Aryl Azide Substituents reaction_conditions->substrate_evaluation Conventional Heating microwave->substrate_evaluation problematic_substituents Sterically Hindered or Strongly EWG? substrate_evaluation->problematic_substituents modify_substrate If possible, modify substrate design problematic_substituents->modify_substrate Yes end Improved Yield of 1,5-Disubstituted Triazole problematic_substituents->end No modify_substrate->end dimroth_troubleshooting start Suspected Dimroth Rearrangement check_structure Does the triazole have an exocyclic N at C5? start->check_structure no_rearrangement Rearrangement Unlikely check_structure->no_rearrangement No check_conditions Review Reaction and Workup Conditions check_structure->check_conditions Yes acid_base Acidic or Basic Conditions Used? check_conditions->acid_base high_temp High Temperature Applied? check_conditions->high_temp acid_base->high_temp No neutralize Maintain Neutral pH acid_base->neutralize Yes lower_temp Reduce Reaction Temperature high_temp->lower_temp Yes protecting_group Consider Protecting the Exocyclic Nitrogen high_temp->protecting_group No neutralize->high_temp end Minimized Dimroth Rearrangement neutralize->end lower_temp->protecting_group lower_temp->end protecting_group->end

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during the synthesis and scale-up process in a question-and-answer format.

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing low yield or is incomplete upon scale-up. What are the common causes and solutions?

A1: Low yields or incomplete conversion in scaled-up CuAAC reactions are common and can often be attributed to several factors:

  • Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reactants and catalyst, creating localized "hot spots" or concentration gradients that can affect reaction rate and lead to side product formation.

    • Solution: Employ appropriate mechanical stirring (e.g., overhead stirrer with a suitable impeller) and ensure the reactor geometry promotes efficient mixing. For multi-liter scale, consider using baffles within the reactor. Monitoring the internal temperature at different points can help identify poor heat distribution.

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially with extended reaction times and increased exposure to atmospheric oxygen during large-scale operations.

    • Solution: Maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the process. Use a slight excess of a reducing agent like sodium ascorbate to ensure the copper remains in its active +1 oxidation state. The addition of a copper-chelating ligand can also protect the catalyst from oxidation and improve its efficacy.

  • Impure Starting Materials: Impurities in methyl 2-butynoate or the azide source can poison the catalyst or lead to unwanted side reactions.

    • Solution: Ensure the purity of all starting materials before use. Purification of starting materials, such as distillation of methyl 2-butynoate, may be necessary for large-scale synthesis.

Q2: I am observing significant byproduct formation in my scaled-up reaction. How can this be minimized?

A2: Byproduct formation can become more pronounced during scale-up. A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne.[1]

  • To Minimize Alkyne Homocoupling:

    • Maintain Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1]

    • Control Copper Concentration: Use the minimum effective concentration of the copper catalyst.

    • Use of Ligands: Employing copper-stabilizing ligands can suppress this side reaction.[1]

Q3: Crystallization of the final product is difficult on a larger scale. What can I do?

A3: Challenges with crystallization during scale-up often relate to solubility, cooling rates, and nucleation.

  • Solution:

    • Solvent Screening: Conduct small-scale solubility tests with various solvent systems to find an ideal one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small crystals or oils and may trap impurities.[1]

    • Seeding: Introduce a small amount of pure crystalline product (seed crystals) to the cooled, saturated solution to induce crystallization.

    • Anti-Solvent Addition: If a single solvent is not effective, consider a mixed-solvent system where the product is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"). Dissolve the product in the minimum amount of hot solvent and then slowly add the anti-solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q4: What are the key safety precautions when handling large quantities of azides?

A4: Organic azides are potentially explosive and must be handled with extreme care, especially on a larger scale.

  • Key Safety Measures:

    • Avoid Heavy Metals: Do not use metal spatulas or allow contact with heavy metals like copper, lead, or mercury, as this can form highly sensitive and explosive metal azides. Use plastic or ceramic spatulas.[2][3][4][5]

    • Solvent Choice: Avoid using halogenated solvents like dichloromethane, which can react with azides to form explosive compounds.[3]

    • Temperature Control: Avoid heating organic azides, especially during purification. Distillation of organic azides should be avoided.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves.

    • Work Area: Conduct all work in a well-ventilated fume hood with a blast shield in place.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (up to 10g)

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • Methyl azidoacetate

  • Methyl 2-butynoate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl azidoacetate (1.0 eq) and methyl 2-butynoate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Scalable Synthesis of this compound (Multi-gram to Kilogram Scale)

This protocol outlines a one-pot approach suitable for larger scale synthesis, avoiding the isolation of the potentially hazardous organic azide.

Materials:

  • Methyl chloroacetate

  • Sodium azide (NaN₃)

  • Methyl 2-butynoate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • Caution: This reaction should be performed by trained personnel in a suitable reactor equipped with mechanical stirring, a temperature probe, an inert gas inlet, and an addition funnel.

  • To a reactor under an inert atmosphere (nitrogen or argon), add a solution of methyl chloroacetate (1.0 eq) in acetonitrile.

  • In a separate vessel, carefully prepare a solution of sodium azide (1.1 eq) in water. Warning: Sodium azide is highly toxic. Handle with appropriate safety precautions.

  • Slowly add the sodium azide solution to the reactor containing the methyl chloroacetate solution while maintaining the internal temperature below 25 °C. Stir the mixture for the time required to form methyl azidoacetate in situ (monitor by a validated in-process control method).

  • Once the formation of the azide is complete, add methyl 2-butynoate (1.05 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.1 eq) followed by the portion-wise addition of copper(I) iodide (0.02 eq). An exotherm may be observed, so careful monitoring and control of the addition rate are crucial.

  • Stir the reaction mixture at room temperature until the reaction is complete as determined by in-process analysis.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from an appropriate solvent system.

Data Presentation

ParameterLab-Scale (Protocol 1)Scalable (Protocol 2)
Scale Up to 10 gMulti-gram to Kg
Azide Source Isolated Methyl AzidoacetateIn situ from Methyl Chloroacetate & NaN₃
Copper Catalyst CuSO₄·5H₂O / Na-AscorbateCuI
Base Not typically requiredDIPEA
Solvent t-BuOH / WaterAcetonitrile / Water
Typical Yield 85-95%80-90%
Purification Chromatography/RecrystallizationRecrystallization

Visualizations

experimental_workflow Experimental Workflow for Scalable Synthesis cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Reagent_1 Methyl Chloroacetate in Acetonitrile Step_1 In situ Azide Formation Reagent_1->Step_1 Reagent_2 Sodium Azide in Water Reagent_2->Step_1 Reagent_3 Methyl 2-butynoate Step_2 CuAAC Reaction Reagent_3->Step_2 Reagent_4 CuI, DIPEA Reagent_4->Step_2 Step_1->Step_2 Add Methyl 2-butynoate, CuI, DIPEA Step_3 Quench with NH4Cl Step_2->Step_3 Step_4 Extraction with Ethyl Acetate Step_3->Step_4 Step_5 Crystallization Step_4->Step_5 Product Pure this compound Step_5->Product

Caption: One-pot scalable synthesis workflow.

troubleshooting_low_yield Troubleshooting Low Yield in Scale-Up Start Low Yield or Incomplete Reaction Check_Mixing Evaluate Mass and Heat Transfer Start->Check_Mixing Improve_Mixing Increase Stirring Speed, Use Baffles, Monitor Temperature Check_Mixing->Improve_Mixing Poor Check_Catalyst Assess Catalyst Activity Check_Mixing->Check_Catalyst Good Re-run Re-run Reaction with Optimized Conditions Improve_Mixing->Re-run Improve_Catalyst Ensure Inert Atmosphere, Add More Reducing Agent, Use Ligand Check_Catalyst->Improve_Catalyst Suspected Inactivation Check_Purity Analyze Starting Material Purity Check_Catalyst->Check_Purity Good Improve_Catalyst->Re-run Purify_Reagents Purify Reagents (e.g., Distillation) Check_Purity->Purify_Reagents Impurities Detected Check_Purity->Re-run Pure Purify_Reagents->Re-run

Caption: Troubleshooting decision tree for low yield.

References

preventing isomerization during the synthesis of substituted triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of substituted triazoles.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition reaction?

The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common issue when the reaction is not properly controlled. The uncatalyzed thermal reaction between an azide and a terminal alkyne typically yields a mixture of both regioisomers. To achieve high regioselectivity, a catalyst is essential. The choice of catalyst is the primary factor in determining whether the 1,4- or 1,5-isomer is the major product.

Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?

The selective synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction should be carried out under inert atmosphere to prevent the oxidation of the active Cu(I) catalyst to Cu(II), which is inactive. Common sources of Cu(I) include CuI, CuBr, or the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate.

Q3: What is the best method for selectively synthesizing the 1,5-disubstituted 1,2,3-triazole?

For the selective synthesis of the 1,5-disubstituted 1,2,3-triazole regioisomer, a ruthenium catalyst is the method of choice. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) mechanistically favors the formation of the 1,5-isomer. Commonly used ruthenium catalysts include CpRuCl(PPh₃)₂ or [CpRuCl]₄.

Q4: Can isomerization occur after the triazole ring has been formed?

Yes, post-synthetic isomerization can occur through a process known as the Dimroth rearrangement. This rearrangement typically happens under thermal conditions or in the presence of acid or base, and involves the transposition of an N1-substituent with a substituent on an adjacent exocyclic nitrogen atom. In the context of 1,2,3-triazoles, it can lead to the interconversion of regioisomers, although this is less common than the initial formation of mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted triazoles.

Issue 1: Poor Regioselectivity in a Copper-Catalyzed (CuAAC) Reaction
  • Symptom: Your reaction, intended to produce the 1,4-isomer, is yielding a significant amount of the 1,5-isomer.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If it has been oxidized to Cu(II), the catalytic cycle will not proceed efficiently, and the competing, non-regioselective thermal reaction may occur.

      • Solution: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) salt, make sure you have an adequate amount of a reducing agent like sodium ascorbate.

    • Insufficient Ligand: Ligands can stabilize the Cu(I) catalytic species and accelerate the reaction.

      • Solution: Consider adding a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to your reaction mixture.

    • High Temperature: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which lacks regioselectivity.

      • Solution: CuAAC reactions are often run at room temperature. Avoid excessive heating unless a specific protocol requires it.

Issue 2: Low Yield in a Ruthenium-Catalyzed (RuAAC) Reaction
  • Symptom: Your reaction to form the 1,5-isomer is resulting in a low yield of the desired product.

  • Possible Causes & Solutions:

    • Catalyst Incompatibility: Some functional groups on your azide or alkyne substrates can interfere with the ruthenium catalyst.

      • Solution: Review literature for catalyst compatibility with your specific functional groups. A different ruthenium catalyst precursor may be required.

    • Reaction Conditions: RuAAC reactions can be sensitive to the choice of solvent and temperature.

      • Solution: Toluene and DMF are common solvents. Optimization of the reaction temperature may be necessary. Some RuAAC reactions require heating to proceed at a reasonable rate.

Catalyst and Regioselectivity Comparison

The choice of catalyst is the most critical factor in controlling the regiochemical outcome of the azide-alkyne cycloaddition.

Catalyst SystemPredominant IsomerTypical Reaction ConditionsKey Considerations
Copper(I) 1,4-disubstitutedRoom temperature, various solvents (e.g., tBuOH/H₂O, THF, DMSO)Requires inert atmosphere or a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state.
Ruthenium(II) 1,5-disubstitutedOften requires heating (60-100 °C), non-polar solvents (e.g., Toluene)The catalyst can be sensitive to certain functional groups.
Thermal (No Catalyst) Mixture of 1,4- and 1,5-High temperatures requiredLacks regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-Triazole via CuAAC

This protocol is a general guideline for a copper-catalyzed cycloaddition using in situ reduction of CuSO₄.

  • In a round-bottom flask, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

  • To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of a 1,5-disubstituted 1,2,3-Triazole via RuAAC

This protocol is a general guideline for a ruthenium-catalyzed cycloaddition.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst, for example, [Cp*RuCl]₄ (0.02 eq).

  • Add the azide (1.0 eq) and the alkyne (1.1 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_oxidation Inactivation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R-N₃ Cu_Triazolide->CuI Releases Product Product 1,4-Triazole Cu_Triazolide->Product + H⁺ CuII Cu(II) (Inactive) CuI_ox Cu(I) CuI_ox->CuII Oxidation O2 O₂

Caption: Catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) leading to 1,4-disubstituted triazoles.

RuAAC_Catalytic_Cycle cluster_cycle RuAAC Catalytic Cycle Ru_cat [Ru] Ru_Vinylidene [Ru]=C=CHR' Ru_cat->Ru_Vinylidene + Alkyne Alkyne R'-C≡CH Ru_Metallocycle Ruthenacycle Intermediate Ru_Vinylidene->Ru_Metallocycle + Azide Azide R-N₃ Ru_Metallocycle->Ru_cat Releases Product Product 1,5-Triazole Ru_Metallocycle->Product Reductive Elimination

Caption: Catalytic cycle for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC) leading to 1,5-disubstituted triazoles.

Troubleshooting_Workflow start Issue: Mixture of 1,4 and 1,5 Isomers q1 Are you using a Cu(I) catalyst? start->q1 q2 Is the reaction run under inert atmosphere with a reducing agent (e.g. Na-Ascorbate)? q1->q2 Yes sol_thermal Solution: Use a Cu(I) catalyst for 1,4-isomer or a Ru(II) catalyst for 1,5-isomer. q1->sol_thermal No a1_yes Yes a1_no No sol_oxidized Solution: Introduce inert atmosphere (N₂/Ar). Add sodium ascorbate to reduce Cu(II). q2->sol_oxidized No q3 Is the reaction temperature elevated? q2->q3 Yes a2_yes Yes a2_no No sol_temp Solution: Run reaction at room temperature to disfavor thermal cycloaddition. q3->sol_temp Yes end If issue persists, consult further literature on substrate compatibility. q3->end No a3_yes Yes a3_no No

Validation & Comparative

A Comparative Analysis of Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, valued for its stability and its role as a bioisostere for other functional groups. The specific substitution pattern on the triazole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the key isomers of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, focusing on their synthesis, spectral properties, and potential reactivity. The primary isomers under consideration are the regioisomers derived from the common "click" chemistry approach: this compound and methyl 4-methyl-1H-1,2,3-triazole-5-carboxylate. Additionally, we will discuss the N-methylated derivatives.

Physicochemical and Spectral Data Comparison

The differentiation of 1,2,3-triazole isomers is often achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and physical property measurements like melting points. The following table summarizes key data for the primary regioisomers.

PropertyThis compoundMethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate
Structure
CAS Number 19342-99-119343-00-7
Molecular Formula C5H7N3O2C5H7N3O2
Molecular Weight 141.13 g/mol 141.13 g/mol
Melting Point 148-150 °C175-177 °C
¹H NMR (CDCl₃, δ ppm) ~2.7 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~8.0 (br s, 1H, NH)~2.5 (s, 3H, CH₃), ~4.0 (s, 3H, OCH₃), ~8.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) ~10 (CH₃), ~52 (OCH₃), ~130 (C4), ~140 (C5), ~162 (C=O)~9 (CH₃), ~52 (OCH₃), ~135 (C4), ~138 (C5), ~160 (C=O)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is often the chemical shift of the triazole ring carbons (C4 and C5).

Synthesis and Regioselectivity

The most common route to these isomers is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The regioselectivity of this reaction is a critical factor, with copper-catalyzed (CuAAC) reactions typically yielding the 1,4-disubstituted isomer and ruthenium-catalyzed (RuAAC) reactions favoring the 1,5-disubstituted isomer.

Triazole_Synthesis_Pathways Reactants Methyl Propiolate + Methyl Azide CuAAC Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Reactants->CuAAC 'Click' Reaction RuAAC Ru Catalyst (e.g., Cp*RuCl(PPh3)2) Reactants->RuAAC 'Click' Reaction Isomer14 Methyl 1,4-disubstituted triazole (5-methyl-1H-1,2,3-triazole-4-carboxylate) CuAAC->Isomer14 Major Product Isomer15 Methyl 1,5-disubstituted triazole (4-methyl-1H-1,2,3-triazole-5-carboxylate) RuAAC->Isomer15 Major Product

Caption: Regioselective synthesis of triazole isomers via cycloaddition.

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • To a solution of methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.1 eq).

  • A solution of copper(II) sulfate pentahydrate (0.02 eq) in water is added.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

  • A mixture of methyl propiolate (1.0 eq), methyl azide (1.1 eq), and a ruthenium catalyst such as Cp*RuCl(PPh3)2 (0.02 eq) is dissolved in a suitable solvent like toluene or THF.

  • The reaction is heated to 60-80 °C and stirred for 12-24 hours under an inert atmosphere.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford methyl 4-methyl-1H-1,2,3-triazole-5-carboxylate.

N-Methylated Isomers: A Note on Further Diversity

Alkylation of the parent 1H-1,2,3-triazoles can lead to a mixture of N1 and N2-methylated products, further expanding the isomeric landscape. The ratio of these products is often dependent on the alkylating agent and reaction conditions. Separation and characterization of these N-methylated isomers are typically more challenging.

N_Methylation_Workflow Start Methyl 5-methyl-1H-1,2,3- triazole-4-carboxylate Reaction Alkylation (e.g., MeI, Base) Start->Reaction Mixture Mixture of N1 and N2 Methylated Isomers Reaction->Mixture Separation Chromatographic Separation (HPLC/Column) Mixture->Separation N1_Isomer N1-Methyl Isomer Separation->N1_Isomer N2_Isomer N2-Methyl Isomer Separation->N2_Isomer Characterization Spectroscopic Analysis (NMR, MS) N1_Isomer->Characterization N2_Isomer->Characterization

Caption: Workflow for the synthesis and analysis of N-methylated triazoles.

A Researcher's Guide to Spectroscopic Differentiation of 1,2,3-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

The rise of "click chemistry" has positioned the 1,2,3-triazole moiety as a fundamental building block in drug discovery, materials science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields the 1,4-disubstituted regioisomer, while ruthenium-catalyzed reactions or other methods can produce the 1,5-disubstituted counterpart.[1] Distinguishing between these regioisomers is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of spectroscopic techniques for the unambiguous differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazoles, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N nuclei, stands as the most powerful and definitive method for identifying 1,2,3-triazole regioisomers.

The chemical shift of the lone triazole proton is a primary indicator of regiochemistry. In 1,4-disubstituted 1,2,3-triazoles, this corresponds to the C5-proton, while in the 1,5-isomer, it is the C4-proton. A key indicator of a successful 1,4-disubstituted triazole synthesis is the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton.[2]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for the Triazole Proton in 1,4- and 1,5-Disubstituted 1,2,3-Triazoles.

RegioisomerProtonTypical Chemical Shift (ppm)
1,4-DisubstitutedC5-H7.5 - 8.8[2][3]
1,5-DisubstitutedC4-HGenerally slightly upfield compared to the C5-H of the 1,4-isomer

Note: The exact chemical shift is dependent on the substituents and the solvent used.

¹³C NMR spectroscopy offers an exceptionally clear distinction between the two regioisomers. The chemical shifts of the substituted (C4) and unsubstituted (C5) carbons of the triazole ring are highly diagnostic. For 1,4-disubstituted isomers, the C5 signal appears significantly upfield compared to the C4 signal in the 1,5-isomers.[1]

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) for the Triazole Ring Carbons.

RegioisomerCarbon AtomTypical Chemical Shift (ppm)
1,4-DisubstitutedC4~139 - 149[3]
C5~120 - 127[1][3]
1,5-DisubstitutedC4~132 - 138[1]
C5~125 - 135

Note: These ranges are illustrative and can vary with substitution.

For unequivocal assignment, particularly in complex molecules, ¹⁵N NMR is a powerful tool. Two-dimensional experiments like ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity and thus the isomeric structure.[4] The distinct electronic environments of the three nitrogen atoms in each isomer lead to characteristic ¹⁵N chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information based on the fragmentation patterns of the regioisomers. While the molecular ion peak will be identical for both isomers, their behavior under tandem MS (MS/MS) conditions can be distinct. The fragmentation is highly dependent on the nature of the substituents on the triazole ring.[5] Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5] Electrospray ionization (ESI) is a commonly used technique for these analyses.[6]

Table 3: Common Fragmentation Pathways for 1,2,3-Triazoles in Mass Spectrometry.

FragmentationDescription
Loss of N₂A common fragmentation pathway for many triazole derivatives.[5]
Loss of HCNAnother characteristic fragmentation of the triazole ring.[5]
Substituent FragmentationThe nature of the substituents often dictates the primary fragmentation pathways.
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide supporting evidence for the presence of the triazole ring. However, distinguishing between the 1,4- and 1,5-regioisomers based solely on IR or Raman spectra can be challenging as the differences in their vibrational modes are often subtle. Specific "marker bands" have been identified that characterize the triazole ring.[7] For instance, the N=N stretching vibration of the 1,2,3-triazolyl group has been reported in the range of 1417–1424 cm⁻¹.[8]

Table 4: Characteristic IR Absorption Bands for 1,2,3-Triazoles.

Vibrational ModeTypical Wavenumber (cm⁻¹)
N=N Stretch1417 - 1424[8]
C-H Stretch (Triazole Ring)~3100 - 3150
Ring VibrationsMultiple bands in the 900 - 1400 region

Experimental Protocols

NMR Data Acquisition and Analysis

A general protocol for validating triazole formation and distinguishing between regioisomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6 mL in an NMR tube.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of the triazole proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment of the C4 and C5 carbons, a gated decoupling experiment can be performed to observe ¹J(C,H) coupling for the protonated carbon.[1]

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to confirm assignments and establish through-bond correlations. ¹H/¹⁵N HMBC can be particularly useful for definitive isomer identification.[4]

  • Data Analysis: Compare the observed chemical shifts with the expected values for 1,4- and 1,5-disubstituted 1,2,3-triazoles as outlined in Tables 1 and 2.

Mass Spectrometry Protocol (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the triazole sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern and compare it for the different isomers. The presence of unique fragment ions or significant differences in the relative abundances of common fragments can be used for differentiation.

Visualization of the Differentiation Workflow

The logical process for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers can be visualized as a workflow.

Spectroscopic_Differentiation_Workflow Workflow for 1,2,3-Triazole Regioisomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_identification Regioisomer Identification Synthesis Azide-Alkyne Cycloaddition NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR Primary Method MS Mass Spectrometry (ESI-MS/MS) Synthesis->MS Supporting Method IR IR/Raman Spectroscopy Synthesis->IR Supporting Method Isomer_1_4 1,4-Disubstituted NMR->Isomer_1_4 δ(C5) ~120 ppm δ(C5-H) ~7.5-8.8 ppm Isomer_1_5 1,5-Disubstituted NMR->Isomer_1_5 δ(C4) ~133 ppm MS->Isomer_1_4 Characteristic Fragmentation MS->Isomer_1_5 Distinct Fragmentation IR->Isomer_1_4 IR->Isomer_1_5

Caption: Workflow for triazole formation validation.

References

Unambiguous Structural Determination: A Comparative Guide to the Validation of Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is fundamental to understanding structure-activity relationships (SAR), guiding medicinal chemistry efforts, and ensuring the integrity of intellectual property. In the synthesis of substituted 1,2,3-triazoles, such as methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, definitive characterization is paramount. While a suite of analytical techniques provides essential information, single-crystal X-ray crystallography remains the gold standard for unequivocal three-dimensional structural validation.

This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural validation of this compound and its close analogs. By examining experimental data from related crystal structures, we highlight the decisive role of X-ray diffraction in modern chemical research.

Comparative Analysis of Structural Elucidation Techniques

A combination of analytical methods is typically employed to characterize a newly synthesized molecule. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial data regarding the connectivity, functional groups, and molecular weight, they often cannot offer the definitive spatial arrangement of atoms that X-ray crystallography provides.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.Provides an unambiguous and complete structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment, connectivity, and relative orientation of atoms in solution.Excellent for determining the carbon-hydrogen framework and connectivity of a molecule in solution.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N).Quick, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.Highly sensitive and requires a very small amount of sample. Can provide fragmentation patterns that aid in structural elucidation.Does not provide information about the 3D arrangement of atoms or isomer identification.

X-ray Crystallographic Data of Structurally Related 1,2,3-Triazole Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures found in the Cambridge Structural Database (CSD) provides valuable comparative insights.

Compound CSD Refcode Key Crystallographic Parameters Reference
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate765565 Crystal System: MonoclinicSpace Group: P2₁/cKey Features: The triazole ring and the nitro group are not coplanar with the phenyl ring.[1]
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate722339 Crystal System: OrthorhombicSpace Group: Pca2₁Key Features: The molecule is nearly planar. Intermolecular C—H···O hydrogen bonds are observed.[2]
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid691129 Crystal System: MonoclinicSpace Group: P2₁/cKey Features: Molecules form hydrogen-bonded dimers through their carboxylic acid groups.[3]

This data from analogous compounds underscores the utility of X-ray crystallography in determining subtle conformational details and intermolecular interactions that are not accessible through other techniques.

Experimental Protocols

A generalized workflow for the structural validation of a 1,2,3-triazole derivative, culminating in X-ray crystallographic analysis, is outlined below.

Synthesis and Initial Characterization

The target compound, this compound, would typically be synthesized via a cycloaddition reaction. Following synthesis and purification, initial characterization would be performed using the following spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected proton and carbon environments and their connectivity. Spectra would be recorded on a 300 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the ester carbonyl (C=O) stretch and triazole ring modes. Spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields a final model with the precise coordinates of all atoms in the crystal lattice.

Visualization of the Validation Workflow

The logical flow from synthesis to definitive structural validation is illustrated in the following diagram.

G Workflow for Structural Validation cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Definitive Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If single crystals are pursued Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: Logical workflow for the synthesis and structural validation of a target compound.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for triazole active pharmaceutical ingredients (APIs) and formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods depends on the physicochemical properties of the triazole compound, the nature of potential impurities, and the specific analytical requirements. This guide provides an objective comparison of HPLC and GC-MS, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for the purity assessment of triazole compounds.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] The separation is influenced by the analyte's polarity, solubility, and interactions with the stationary phase.[2] HPLC is highly versatile and can be used for a wide range of triazoles, including non-volatile and thermally labile compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column.[4] The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive detection.[4] GC-MS is best suited for volatile and thermally stable triazole compounds.[3]

Comparative Performance Data

The following table summarizes typical performance characteristics of HPLC and GC-MS for the analysis of triazole compounds, based on data from various studies.

ParameterHPLCGC-MSReferences
Applicability Wide range of triazoles, including non-volatile and thermally labile compounds.Volatile and thermally stable triazoles. Derivatization may be needed for non-volatile compounds.[1][4]
Limit of Detection (LOD) 0.004 - 0.05 µg/mL0.002 - 0.8 µg/L[5][6][7]
Limit of Quantification (LOQ) 0.02 - 0.1 µg/mL0.006 - 13 µg/L[5][8]
Linearity (r²) > 0.99> 0.99[7][9]
Precision (%RSD) < 15%< 10%[6][7][10]
Accuracy/Recovery (%) 85 - 115%79 - 110%[10][11]
Analysis Time 10 - 30 minutes15 - 30 minutes[12][13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Triazole Purity Assessment

This protocol is a representative example for the analysis of triazole antifungals like voriconazole and posaconazole.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[14] A phosphate buffer can be added to the aqueous phase to control pH.[9]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.

  • Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (e.g., 260 nm).[14]

  • Injection Volume: 20 µL.[15]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the triazole reference standard in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to the desired concentration range for the calibration curve.[14]

  • Sample Solution: Accurately weigh and dissolve the triazole sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the triazole is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Triazole Purity Assessment

This protocol is a representative example for the analysis of volatile triazole fungicides.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities.[10]

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the triazole reference standard in a suitable solvent like acetone or ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the triazole sample in the solvent to a known concentration.

5. Data Analysis:

  • Purity is assessed by comparing the peak area of the main triazole compound to the total peak area of all detected compounds. The mass spectra are used to identify and confirm the structure of the main component and any impurities.

Visualizing the Workflow and Decision Process

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Triazole API Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (HPLC) / Derivatization (if needed for GC) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC Non-volatile / Thermally labile GCMS GC-MS Analysis Filtration->GCMS Volatile / Thermally stable Integration Peak Integration HPLC->Integration GCMS->Integration Identification Impurity Identification (MS) Integration->Identification Calculation Purity Calculation Integration->Calculation Identification->Calculation Report Final Report Calculation->Report

Caption: Workflow for triazole purity assessment.

Technique_Selection node_result node_result start Triazole Compound Properties volatility Is the compound volatile & thermally stable? start->volatility derivatization Is derivatization an option? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes derivatization->gcms Yes consider_hplc Consider HPLC as primary choice derivatization->consider_hplc No hplc Use HPLC consider_hplc->hplc

Caption: Decision tree for technique selection.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of triazole compounds.

  • HPLC is a more versatile technique, applicable to a broader range of triazoles, especially those that are non-volatile or prone to degradation at high temperatures.[1] Its robustness makes it a staple in pharmaceutical quality control.

  • GC-MS offers excellent separation efficiency and the significant advantage of providing structural information for impurity identification.[16] However, its application is limited to volatile and thermally stable compounds, or those that can be readily derivatized.[4]

The selection between HPLC and GC-MS should be based on a thorough evaluation of the triazole compound's properties and the specific goals of the purity analysis. For routine quality control of non-volatile triazole APIs, HPLC is often the method of choice. For the analysis of volatile triazoles or when detailed impurity identification is required, GC-MS is an invaluable tool.

References

A Comparative Guide to Catalytic Methods for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-triazoles, a cornerstone of click chemistry, has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1] The robustness and versatility of the azide-alkyne cycloaddition reaction have led to the development of various catalytic systems, each with distinct advantages and specific applications. This guide provides a comparative analysis of the most prominent catalytic methods for triazole synthesis, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and emerging metal-free approaches.

The choice of catalyst is a critical parameter that dictates the regioselectivity, reaction efficiency, and experimental conditions of the triazole synthesis.[2] While CuAAC is the most widely used method, yielding 1,4-disubstituted 1,2,3-triazoles, RuAAC provides access to the 1,5-disubstituted regioisomer.[3][4] Metal-free methods, on the other hand, offer an alternative for applications where the presence of metal catalysts is undesirable.[5]

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of 1,2,3-triazoles based on key reaction parameters. This data, compiled from various sources, provides a quantitative basis for catalyst selection.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)RegioselectivityKey Characteristics & Notes
Copper (CuAAC) Catalysts 1,4-disubstituted
CuSO₄ / Sodium Ascorbate1 - 5Room Temperature1 - 24 h>95ExclusiveThe most common, cost-effective, and robust method. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) species in situ.[2]
CuI1Room Temperature1 - 12 h>95ExclusiveA direct source of the active Cu(I) catalyst.[2]
CuBr(PPh₃)₃1 - 5Room Temperature0.5 - 2 h>90ExclusiveA highly efficient catalyst with good solubility in organic solvents.[6]
Ruthenium (RuAAC) Catalysts 1,5-disubstituted
CpRuCl(COD)1 - 2Room Temperature - 450.5 - 4 h~92ExclusiveA highly reactive catalyst allowing for reactions at or near room temperature. It is effective for a broad range of primary and secondary azides.[2][4]
[CpRuCl]₄2.5 - 1090 - 11015 min - 1 hHighExclusiveA highly active catalyst, particularly effective for aryl azides and can be used with microwave irradiation to significantly shorten reaction times.[2]
Cp*RuCl(PPh₃)₂1 - 5Room Temperature - 801 - 8 h>90ExclusiveAnother effective catalyst for the synthesis of 1,5-disubstituted triazoles.[7]
Metal-Free Methods Mixture or specific isomer
Thermal Huisgen CycloadditionN/A>10024 - 48 hVariableMixture of 1,4 and 1,5The original method, requires high temperatures and often results in a mixture of regioisomers.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)N/ARoom Temperature1 - 12 h>901,4-disubstitutedUtilizes strained cyclooctynes, avoiding the need for a metal catalyst. Ideal for biological applications but the required reagents can be complex to synthesize.[8][9]
Organocatalysis (e.g., DBU)10 - 20Room Temperature12 - 24 hModerate to HighVariableAn emerging area offering metal-free alternatives, though catalyst loading can be higher and reaction times longer.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different catalytic systems. Below are representative protocols for CuAAC, RuAAC, and a metal-free thermal cycloaddition.

1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale reaction and can be adapted for various substrates.

  • Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).

  • Catalyst System: CuSO₄·5H₂O (0.05 mmol, 0.05 equiv) and sodium ascorbate (0.1 mmol, 0.1 equiv).

  • Solvent: A 1:1 mixture of t-BuOH and H₂O (4 mL).

  • Procedure:

    • To a 10 mL round-bottom flask, add benzyl azide and phenylacetylene.

    • Dissolve the reactants in the t-BuOH/H₂O solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes a typical procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[4]

  • Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).

  • Catalyst: Cp*RuCl(COD) (0.02 mmol, 0.02 equiv).

  • Solvent: Toluene (2 mL).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Cp*RuCl(COD) in toluene.

    • Add phenylacetylene to the catalyst solution, followed by benzyl azide.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 45 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

3. General Procedure for Metal-Free Thermal Azide-Alkyne Cycloaddition

This protocol is for the original Huisgen 1,3-dipolar cycloaddition.

  • Reactants: Benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv).

  • Solvent: Toluene or xylene (2 mL).

  • Procedure:

    • Combine benzyl azide and phenylacetylene in a sealed tube or a round-bottom flask equipped with a reflux condenser.

    • Add the solvent to dissolve the reactants.

    • Heat the reaction mixture to a high temperature (typically 100-140 °C).

    • Maintain the temperature and stir the reaction for 24-48 hours.

    • Monitor the formation of the product mixture by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of 1,4- and 1,5-regioisomers typically requires separation by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of different catalytic methods for triazole synthesis.

Catalytic_Method_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Analysis and Characterization cluster_conclusion Conclusion Reactants Select Azide and Alkyne Substrates Catalyst_Selection Choose Catalytic Systems (CuAAC, RuAAC, Metal-Free) Reactants->Catalyst_Selection Conditions Define Reaction Parameters (Solvent, Temperature, Time) Catalyst_Selection->Conditions Run_Reactions Perform Parallel Syntheses Conditions->Run_Reactions Monitoring Monitor Reaction Progress (TLC, LC-MS) Run_Reactions->Monitoring Workup Reaction Work-up and Purification Monitoring->Workup Characterization Characterize Products (NMR, MS, IR) Workup->Characterization Data_Analysis Analyze Yield, Regioselectivity, and Purity Characterization->Data_Analysis Comparison Compare Catalyst Performance Data_Analysis->Comparison Conclusion Draw Conclusions and Select Optimal Method Comparison->Conclusion

Caption: A generalized workflow for the comparative study of catalytic methods for triazole synthesis.

Signaling Pathways in Catalysis

The catalytic cycles for CuAAC and RuAAC proceed through distinct mechanistic pathways, which accounts for their differing regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide.

CuAAC_Pathway Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide + Cu(I) Six_Membered_Intermediate Six-Membered Cu-Metallacycle Cu_Acetylide->Six_Membered_Intermediate + Azide Azide Azide (R'-N₃) Triazolide Copper-Triazolide Six_Membered_Intermediate->Triazolide Cyclization Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis RuAAC_Pathway Ru_II Ru(II) Catalyst Ru_Alkyne Ru-Alkyne Complex Alkyne Alkyne (R-C≡CH) Alkyne->Ru_Alkyne + Ru(II) Ruthenacycle Ruthenacycle Intermediate Ru_Alkyne->Ruthenacycle + Azide (Oxidative Coupling) Azide Azide (R'-N₃) Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_II Catalyst Regeneration

References

assessing the stability of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a pharmaceutical compound is a critical factor in drug development, influencing its shelf-life, formulation, and ultimately its safety and efficacy. This guide provides a comparative assessment of the stability of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under various stress conditions. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established knowledge of the stability of the 1,2,3-triazole ring and the methyl ester functional group, supported by data from structurally related molecules.

The 1,2,3-triazole ring is known for its considerable stability, showing resistance to hydrolysis, oxidation, and reduction under a wide range of conditions.[1] This inherent stability makes it a favored scaffold in medicinal chemistry. However, the presence of a methyl ester functional group introduces a potential liability, particularly to hydrolysis under acidic or basic conditions.

Comparative Stability Analysis

To provide a comprehensive overview, the anticipated stability of this compound is compared with other relevant heterocyclic esters. The following table summarizes the expected degradation behavior under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

ConditionStressorExpected Stability of this compoundComparative Stability of Related Triazole Esters
Hydrolytic 0.1 M HCl, 60°CSusceptible to degradation. The primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.Similar triazole esters and other aromatic esters are known to undergo acid-catalyzed hydrolysis.[2]
0.1 M NaOH, RTHighly susceptible to degradation. Base-catalyzed hydrolysis of the ester is anticipated to be rapid, leading to the formation of the carboxylate salt.Base-promoted hydrolysis is a common and efficient reaction for esters.
Oxidative 3% H₂O₂, RTLikely stable. The 1,2,3-triazole ring is generally resistant to oxidation.[1]Many 1,2,4-triazole derivatives have shown good antioxidant properties, suggesting the ring's stability against oxidation.[3][4][5] Theoretical studies on the degradation of methyl-substituted benzotriazoles by hydroxyl radicals indicate that degradation is possible under strong oxidative conditions.[6]
Thermal 80°C, 48hExpected to be stable. Similar heterocyclic compounds, such as methyl 1H-1,2,4-triazole-3-carboxylate, exhibit good thermal stability with high melting points.[7]The 1,2,3-triazole ring itself is thermally robust.
Photolytic UV/Vis lightPotentially susceptible. The degree of degradation will depend on the absorption characteristics of the compound in the UV-Vis region.Photodegradation has been observed for some triazole fungicides, indicating that the triazole ring can be susceptible to photolytic cleavage under certain conditions.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.

Stability_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis and Characterization cluster_3 Stability Profile A Drug Substance (this compound) B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Degraded Samples B->C F Analysis of Degraded Samples C->F D HPLC-DAD/UV Method Development E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E E->F G Quantification of Degradants F->G H LC-MS for Degradant Identification F->H K Determine Intrinsic Stability G->K I Structure Elucidation H->I J Establish Degradation Pathway I->J

Experimental workflow for stability assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment.

1. Forced Degradation Studies

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 48 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.

  • Photostability Testing: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. Dissolve both samples in methanol and dilute with mobile phase for HPLC analysis.

2. Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or UV detector is typically developed and validated for the separation and quantification of the parent compound and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorption maximum of the compound.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

3. Degradant Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the sites of modification can be determined.

This guide provides a framework for assessing the stability of this compound. Experimental verification is essential to confirm the predicted stability profile and to fully characterize any degradation products.

References

Reactivity of 1,2,3-Triazole-4-Carboxylates: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity of 1,2,3-triazole-4-carboxylates in key synthetic transformations reveals a nuanced landscape governed by the unique electronic properties of the triazole ring. This guide provides a comparative overview of their reactivity in hydrolysis, amidation, and transesterification reactions, juxtaposed with other common heterocyclic esters, supported by available experimental data and detailed protocols.

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability and ability to engage in hydrogen bonding. When incorporated into a molecule as a carboxylate ester, the triazole ring's strong electron-withdrawing nature significantly influences the reactivity of the ester group. This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of how 1,2,3-triazole-4-carboxylates behave in common synthetic transformations compared to other heterocyclic esters, such as those derived from pyridine, pyrazole, and imidazole.

Comparative Reactivity in Nucleophilic Acyl Substitution

The reactivity of esters in nucleophilic acyl substitution reactions, including hydrolysis, amidation, and transesterification, is largely dictated by the electrophilicity of the carbonyl carbon. The electron-withdrawing character of the attached heterocyclic ring plays a crucial role in modulating this reactivity.

The 1,2,3-triazole ring is a potent electron-withdrawing group, a property that enhances the electrophilicity of the carbonyl carbon in 1,2,3-triazole-4-carboxylates. This heightened electrophilicity suggests a greater susceptibility to nucleophilic attack compared to esters bearing less electron-withdrawing heterocycles. Theoretical studies and experimental observations in related systems support this assertion. For instance, the regioselective reduction of 1H-1,2,3-triazole diesters with sodium borohydride demonstrates that the C(5) ester is more reactive than the C(4) ester, attributing this to lower electron densities at the C(5) position. This inherent electronic property of the triazole ring is central to understanding the reactivity of its carboxylate derivatives.

While direct, comprehensive kinetic studies comparing a wide range of heterocyclic esters are limited in the literature, the available data allows for a qualitative and, in some cases, semi-quantitative comparison.

Data Summary

Heterocyclic EsterReaction TypeConditionsYield/RateReference
Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateHydrolysisConc. HCl, 1,4-dioxane, reflux, 1 minQuantitative[1]
Ethyl 1,2,4-triazole-3-carboxylates (various 5-substituted)Cyclocondensation/SynthesisVariousGood to excellent[2]
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateSynthesisTwo-step synthesisHigh yield[1]

Note: The table above summarizes yields from synthetic procedures that involve the formation or reaction of triazole carboxylates. Direct kinetic data for comparative reactivity with other heterocyclic esters is scarce in the literature.

Key Reactions and Experimental Protocols

Hydrolysis

The cleavage of the ester bond in the presence of water, typically catalyzed by acid or base, is a fundamental reaction. The electron-withdrawing nature of the 1,2,3-triazole ring is expected to facilitate this process.

Experimental Protocol: Hydrolysis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [1]

  • Reactants: Ethyl 5-(4,4-diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (2 mmol) dissolved in 1,4-dioxane (5 mL).

  • Reagent: Concentrated HCl (0.5 mL).

  • Procedure: The mixture is heated under reflux for 1 minute and then cooled to 0 °C. Anhydrous K₂CO₃ is slowly added to neutralize the solution. The mixture is concentrated under reduced pressure. The residue is extracted with boiling hexane. Concentration and cooling of the hexane extracts yield the crystalline product.

  • Result: The corresponding 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is obtained in quantitative yield.[1]

This rapid and high-yielding hydrolysis under acidic conditions underscores the activated nature of the ester due to the attached triazole ring.

Amidation

The reaction of an ester with an amine to form an amide is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The enhanced electrophilicity of 1,2,3-triazole-4-carboxylates should, in principle, favor this reaction.

Conceptual Workflow for Amidation

Amidation_Workflow TriazoleEster 1,2,3-Triazole-4-carboxylate Reaction Amidation TriazoleEster->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat (optional) Heat->Reaction Product 1,2,3-Triazole-4-carboxamide Byproduct Alcohol Reaction->Product Reaction->Byproduct

Caption: General workflow for the amidation of a 1,2,3-triazole-4-carboxylate.

Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important functional group interconversion. Similar to hydrolysis and amidation, this reaction is expected to be facilitated by the electron-withdrawing 1,2,3-triazole ring.

Logical Relationship of Reactivity

The reactivity of heterocyclic esters in nucleophilic acyl substitution can be conceptually linked to the electronic properties of the heterocyclic ring.

Reactivity_Relationship cluster_reactivity Factors Influencing Reactivity cluster_heterocycles Example Heterocycles (Qualitative Order of Electron-Withdrawing Strength) Electron-withdrawing\nNature of Heterocycle Electron-withdrawing Nature of Heterocycle Electrophilicity of\nCarbonyl Carbon Electrophilicity of Carbonyl Carbon Electron-withdrawing\nNature of Heterocycle->Electrophilicity of\nCarbonyl Carbon increases Rate of Nucleophilic\nAcyl Substitution Rate of Nucleophilic Acyl Substitution Electrophilicity of\nCarbonyl Carbon->Rate of Nucleophilic\nAcyl Substitution increases Triazole Triazole Pyridine Pyridine Pyrazole Pyrazole Imidazole Imidazole

Caption: Relationship between the electronic nature of the heterocycle and ester reactivity.

Conclusion

References

Validation of a Synthetic Route for Novel Triazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these analogues, offering a reliable and efficient route to 1,4-disubstituted triazoles.[1][2] However, the validation of a specific synthetic route requires a thorough comparison with viable alternatives.

This guide provides an objective comparison between the well-established CuAAC reaction and an alternative method, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). The RuAAC route offers access to the regioisomeric 1,5-disubstituted 1,2,3-triazoles, which can be critical for structure-activity relationship (SAR) studies in drug discovery.[1][3] We will use the synthesis of a model novel bioactive triazole analogue to provide supporting experimental data for a comprehensive evaluation of these two synthetic pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of a model 1-benzyl-4-phenyl-1,2,3-triazole via both CuAAC and a comparable 1,5-disubstituted analogue via RuAAC.

ParameterRoute 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1-Benzyl-4-phenyl-1,2,3-triazole1-Benzyl-5-phenyl-1,2,3-triazole
Regioselectivity 1,4-disubstituted1,5-disubstituted
Catalyst Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI)Ruthenium(II) complex (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)[4][5]
Typical Yield 70-95%85-95%[6]
Reaction Temperature Room Temperature to 80°CRoom Temperature to 110°C[4][7]
Reaction Time 1 - 24 hours0.5 - 15 hours[6]
Solvent t-BuOH/H₂O, THF, DMFToluene, Benzene, DMF[7]
Purity (post-chromatography) >95%>95%

Experimental Protocols

Detailed methodologies for the synthesis of the model triazole analogues are provided below.

Route 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from the general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1,2,3-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Route 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is adapted from the general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][6]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (Cp*RuCl(PPh₃)₂) or Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)[6]

  • Toluene or Dichloroethane (DCE)[6]

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in toluene or DCE (10 mL).[6]

  • Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%), to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1-benzyl-5-phenyl-1,2,3-triazole.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthetic_Route_Comparison cluster_reactants Starting Materials cluster_CuAAC Route 1: CuAAC cluster_RuAAC Route 2: RuAAC R1 Benzyl Azide CuAAC_step CuSO4/NaAsc t-BuOH/H2O, RT R1->CuAAC_step RuAAC_step Cp*RuCl(PPh3)2 Toluene, 80°C R1->RuAAC_step R2 Phenylacetylene R2->CuAAC_step R2->RuAAC_step P1 1,4-disubstituted Triazole CuAAC_step->P1 High Yield High Regioselectivity P2 1,5-disubstituted Triazole RuAAC_step->P2 High Yield Complementary Regioselectivity

Caption: Comparison of CuAAC and RuAAC synthetic routes for triazole analogues.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant Mixing (Azide, Alkyne, Solvent) B Catalyst Addition (Cu(I) or Ru(II)) A->B C Reaction (Stirring, Heating) B->C D Extraction & Drying C->D E Solvent Evaporation D->E F Column Chromatography E->F G Structure Confirmation (NMR, MS) F->G H Purity Assessment G->H

Caption: General experimental workflow for triazole synthesis and validation.

Logical_Relationship Start Need for Bioactive Triazole Analogue Decision Desired Regioisomer? Start->Decision CuAAC Select CuAAC Route Decision->CuAAC 1,4-isomer RuAAC Select RuAAC Route Decision->RuAAC 1,5-isomer Product14 1,4-disubstituted Triazole CuAAC->Product14 Product15 1,5-disubstituted Triazole RuAAC->Product15 SAR Structure-Activity Relationship Studies Product14->SAR Product15->SAR

Caption: Decision-making process for selecting a synthetic route.

References

Bioisosteric Replacement of Carboxylic Acids with 1,2,3-Triazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved biological activity, metabolic stability, or reduced toxicity. This guide provides a comparative analysis of the 1,2,3-triazole-4-carboxylate moiety as a bioisostere for the carboxylic acid functional group, a common pharmacophore in numerous drug candidates.

The 1,2,3-triazole ring system has emerged as a versatile scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and synthetic accessibility, particularly through "click chemistry."[1][2] When substituted with a carboxylate group at the 4-position, it can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, while offering distinct advantages in terms of its steric and electronic profile.

Performance Comparison: 1,2,3-Triazole-4-Carboxylate vs. Carboxylic Acid

The decision to replace a carboxylic acid with a 1,2,3-triazole-4-carboxylate bioisostere is often driven by the need to modulate a compound's acidity, improve its metabolic stability, and enhance its target-binding interactions. The following tables summarize quantitative data from studies where this bioisosteric replacement was investigated.

Biological Activity

The bioisosteric replacement of a carboxylic acid with a 1,2,3-triazole-4-carboxylate can lead to a range of effects on biological activity, from a slight decrease to a significant improvement, depending on the specific target and the overall molecular structure.

Compound/AnalogTargetKey Bioisosteric ReplacementIC50/EC50/KiReference
Glutamic Acid AnalogAMPA ReceptorCarboxylic Acid -> 4-Hydroxy-1,2,3-triazoleKi = 0.8 µM[1]
GABA AnalogGABA-A ReceptorCarboxylic Acid -> 4-Hydroxy-1,2,3-triazoleKi > 100 µM (unsubstituted)[3]
GABA Analog with N-substituentGABA-A ReceptorCarboxylic Acid -> N-substituted 4-hydroxy-1,2,3-triazoleKi = 1.2 µM[3]
Physicochemical Properties

A key advantage of using the 1,2,3-triazole-4-carboxylate moiety is the ability to fine-tune the acidity (pKa) and lipophilicity (logP) of a molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

MoietypKalogPKey FeaturesReference
Carboxylic Acid~4-5VariableStrong acid, potential for high plasma protein binding[4]
1,2,3-Triazole-4-carboxylic acid~3-4Generally lower than corresponding carboxylic acidLower pKa, potential for altered solubility and permeability[5]
4-Hydroxy-1,2,3-triazole~6-7VariableCan act as a non-classical bioisostere, weaker acid[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of compounds featuring the 1,2,3-triazole-4-carboxylate moiety.

General Procedure for the Synthesis of 1,2,3-Triazole-4-carboxylates via Click Chemistry

This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.

Materials:

  • Substituted alkyne (1.0 eq)

  • Substituted azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H2O, DMF)

Procedure:

  • Dissolve the substituted alkyne and substituted azide in the chosen solvent system.

  • Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole-4-carboxylate.[6]

In Vitro Biological Assay: GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • [3H]Muscimol (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GABA (for non-specific binding determination)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the rat cortical membranes, [3H]muscimol, and either the test compound, buffer (for total binding), or excess GABA (for non-specific binding).

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.[3]

Visualizing the Rationale: Experimental Workflow and Signaling Pathways

To better understand the context of these bioisosteric replacement studies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Alkyne & Azide) click CuAAC 'Click' Chemistry start->click purify Purification (Column Chromatography) click->purify char Characterization (NMR, MS) purify->char binding In Vitro Binding Assay (e.g., GABA-A Receptor) char->binding activity Functional Assay (e.g., Electrophysiology) binding->activity adme In Vitro ADME (Solubility, Stability) activity->adme

Caption: A generalized experimental workflow for the synthesis and evaluation of 1,2,3-triazole-4-carboxylate analogs.

gaba_signaling cluster_membrane Postsynaptic Membrane gaba_a GABA-A Receptor cl_channel Chloride Channel gaba_a->cl_channel opens cl_influx Chloride Ion Influx cl_channel->cl_influx gaba GABA (Neurotransmitter) gaba->gaba_a binds triazole_analog 1,2,3-Triazole Analog (Bioisostere) triazole_analog->gaba_a binds (modulates) hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization

Caption: Simplified schematic of GABA-A receptor signaling, a target for 1,2,3-triazole-based bioisosteres.

References

Safety Operating Guide

Proper Disposal of Methyl 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate was found. The following disposal procedures are based on general guidelines for chemical waste and information from SDSs of structurally similar triazole derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar triazole compounds, this substance may cause skin, eye, and respiratory irritation[1][2].

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Skin and Body Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors[1][3]. Ensure that an eyewash station and safety shower are readily accessible[3].

Step-by-Step Disposal Procedure

The primary method for the disposal of chemical waste like this compound is through an approved hazardous waste disposal program[4][5]. Do not dispose of this chemical in regular trash or down the sewer system[4][6].

  • Waste Identification and Classification:

    • Treat all waste chemicals, including this compound and any contaminated materials, as hazardous waste unless confirmed otherwise by your institution's EHS department[7].

    • Based on similar compounds, this chemical may be classified as an irritant[1][2].

  • Waste Collection and Segregation:

    • Collect waste in a designated, compatible, and properly sealed container[5][8]. Plastic containers are often preferred over glass to minimize the risk of breakage[4].

    • Do not mix this waste with other waste streams to avoid potentially hazardous reactions[5][9]. Incompatible materials for similar compounds include strong oxidizing agents, strong acids, and strong bases[1][3].

    • Keep the original container for waste collection if possible[9].

  • Labeling of Hazardous Waste:

    • Label the waste container clearly with a hazardous waste tag as soon as waste is added[7].

    • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas[4].

    • Include the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[4].

    • Mark the appropriate hazard pictograms (e.g., irritant) on the label[4].

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials[5][8].

    • Utilize secondary containment to prevent spills[7].

    • Keep the container closed at all times, except when adding waste[8][9].

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste[5][7].

    • Provide them with the necessary documentation, which may include a copy of the Safety Data Sheet (if available) or a detailed chemical inventory form[4][5].

  • Disposal of Empty Containers:

    • An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent[7][8].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[7][8].

    • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash, with labels defaced[7][8]. Confirm this procedure with your EHS department.

Disposal Workflow Diagram

Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Collect Waste (Pure compound, contaminated labware, etc.) A->B C Step 3: Use a Designated, Compatible, and Sealed Hazardous Waste Container B->C D Step 4: Label Container Clearly ('Hazardous Waste', full chemical name, date, etc.) C->D E Step 5: Store in a Secure, Well-Ventilated Area with Secondary Containment D->E F Step 6: Segregate from Incompatible Materials E->F G Step 7: Contact EHS/Hazardous Waste Program for Pickup F->G H Step 8: Professional Disposal (e.g., Incineration at a permitted facility) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An exact Safety Data Sheet (SDS) for methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate was not located. The following guidance is based on the safety data for structurally similar compounds, including various triazole and carboxylate derivatives. Researchers should always conduct a thorough risk assessment before handling any chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3][4]

Hazard StatementGHS Hazard Category
H315: Causes skin irritationSkin Irritation, Cat. 2
H319: Causes serious eye irritationEye Irritation, Cat. 2A
H335: May cause respiratory irritationSTOT Single Exp., Cat. 3

Signal Word: Warning

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][5][6][7]

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used if there is a risk of splashing.[1][5][6]
Skin and Body Protection A laboratory coat must be worn at all times. Chemically resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is advisable.[1][5][6]
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5] Eyewash stations and safety showers must be readily accessible.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Spill and Disposal Plan:

  • Spill Containment: Evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1]

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Protocols: Step-by-Step Chemical Handling

  • Preparation: Before handling, ensure you are in a designated area, preferably a chemical fume hood. Confirm that an eyewash station and safety shower are accessible.

  • Donning PPE: Put on a lab coat, followed by safety goggles and/or a face shield. Finally, don two pairs of nitrile gloves.

  • Handling the Chemical: Carefully weigh and transfer the compound, minimizing the creation of dust.

  • Post-Handling: After use, tightly seal the container.

  • Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and any cleaning materials, in the designated hazardous waste container.

PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal start Start: Assess Risks prep_area Prepare Work Area (Fume Hood) start->prep_area gather_ppe Gather Required PPE prep_area->gather_ppe don_coat 1. Don Lab Coat gather_ppe->don_coat Proceed to Donning don_eyewear 2. Don Safety Goggles / Face Shield don_coat->don_eyewear don_gloves 3. Don Nitrile Gloves (Double Pair) don_eyewear->don_gloves handle Handle Chemical Compound don_gloves->handle Begin Handling clean Clean Work Area handle->clean doff_gloves 1. Remove Gloves clean->doff_gloves Proceed to Doffing doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_eyewear 3. Remove Eye Protection doff_coat->doff_eyewear wash_hands 4. Wash Hands Thoroughly doff_eyewear->wash_hands dispose Dispose of Contaminated Waste wash_hands->dispose end End: Procedure Complete dispose->end

A flowchart illustrating the procedural steps for donning, using, and doffing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.